4-Benzyloxyphenyl Maraviroc
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47F2N5O2/c1-24(2)34-41-40-25(3)43(34)31-21-29-11-12-30(22-31)42(29)20-17-33(39-35(44)28-15-18-36(37,38)19-16-28)27-9-13-32(14-10-27)45-23-26-7-5-4-6-8-26/h4-10,13-14,24,28-31,33H,11-12,15-23H2,1-3H3,(H,39,44)/t29?,30?,31?,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDOVYMVSGQZAX-RYIODHQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Pharmacological Profiling and Synthesis of 4-Benzyloxyphenyl Maraviroc
Executive Summary & Molecular Rationale
4-Benzyloxyphenyl Maraviroc (4-BPM) represents a strategic lipophilic derivative of the FDA-approved CCR5 antagonist Maraviroc (Selzentry/Celsentri). While Maraviroc utilizes a 4,4-difluorocyclohexyl carboxamide moiety to occupy the hydrophobic extracellular vestibule of the CCR5 receptor, the 4-benzyloxyphenyl analog is designed to probe the depth and plasticity of the transmembrane helices (TM1-TM7) binding pocket.
Design Logic & SAR Context
The core pharmacophore of Maraviroc consists of a tropane-triazole scaffold that acts as an allosteric inverse agonist. The introduction of a 4-benzyloxyphenyl group serves three specific medicinal chemistry objectives:
-
Hydrophobic Reach: The benzyloxy extension targets the accessory hydrophobic pocket formed by Tyr108 and Phe112 in the CCR5 transmembrane domain, potentially increasing residence time (
). -
Pi-Stacking Interactions: The additional phenyl ring facilitates
stacking interactions with aromatic residues (Trp86, Tyr251) within the receptor core. -
Lipophilic Efficiency: Modulating the LogP to assess membrane permeability and blood-brain barrier (BBB) penetration relative to the parent difluorocyclohexyl compound.
Chemical Synthesis & Retrosynthetic Analysis
The synthesis of 4-BPM follows a convergent route, coupling the chiral tropane amine core with the requisite carboxylic acid.
Retrosynthetic Strategy
The molecule is disconnected at the amide bond, yielding two key precursors:
-
Fragment A: 4-(Benzyloxy)benzoic acid (commercially available or synthesized via Williamson ether synthesis).
-
Fragment B: (S)-3-(4-amino-3,3-dimethylbutyl)-1-phenylpropyl-8-azabicyclo[3.2.1]octane derivative (The "Maraviroc Amine").
Step-by-Step Synthetic Protocol
Reagents:
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Protocol:
-
Activation: Dissolve 4-(benzyloxy)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add the Maraviroc tropane-amine intermediate (1.0 equiv) and DIPEA (3.0 equiv) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor via LC-MS for the formation of the product mass [M+H]+.
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Purify via flash column chromatography (SiO2, MeOH/DCM gradient 0–10%) to yield 4-BPM as a white solid.
Visualization: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection of 4-BPM into lipophilic acid and tropane amine fragments.
Biological Characterization & Mechanism
Mechanism of Action (MoA)
4-BPM functions as an allosteric CCR5 antagonist . Unlike competitive inhibitors that block the orthosteric site, it binds within the transmembrane helices, stabilizing the receptor in an inactive conformation that cannot bind the HIV-1 gp120 envelope glycoprotein.
Key Binding Interactions (Modeled)
Based on the crystal structure of CCR5-Maraviroc (PDB: 4MBS):
-
Glu283: Salt bridge with the tropane nitrogen.
-
Tyr251: Hydrogen bond with the amide carbonyl.[1]
-
Hydrophobic Pocket: The 4-benzyloxyphenyl tail extends into the hydrophobic crevice between TM1, TM2, and TM7, displacing water molecules and increasing entropic gain upon binding.
Visualization: CCR5 Signaling & Inhibition
Caption: Allosteric inhibition mechanism of CCR5 by 4-BPM, preventing gp120-mediated viral fusion.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal controls and specific validation criteria.
Radioligand Binding Assay (125I-MIP-1β Displacement)
Objective: Determine the binding affinity (
-
Preparation: Membrane preparations from CHO-K1 cells stably expressing human CCR5.
-
Incubation: Mix 5 µg membrane protein with 0.1 nM [125I]-MIP-1β (PerkinElmer) in assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Competition: Add serial dilutions of 4-BPM (10 µM to 0.1 nM). Include Maraviroc as a positive control and DMSO as a vehicle control.
-
Equilibrium: Incubate for 1 hour at room temperature.
-
Harvest: Filter through GF/B polyethyleneimine-soaked filters using a cell harvester. Wash 3x with ice-cold wash buffer (500 mM NaCl).
-
Analysis: Count radioactivity via scintillation counter. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Rule: The
factor must be > 0.5 for the assay to be considered valid.
-
Antiviral Efficacy Assay (Single-Cycle)
Objective: Measure functional inhibition of HIV-1 entry (EC50).
-
Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and a Tat-driven Luciferase reporter).
-
Virus: Pseudo-typed HIV-1 (BaL strain, R5-tropic).
-
Treatment: Plate TZM-bl cells (10,000/well). Pre-treat with 4-BPM serial dilutions for 1 hour.
-
Infection: Add virus (MOI = 0.01) and incubate for 48 hours.
-
Readout: Lyse cells and add Bright-Glo™ Luciferase reagent. Measure luminescence.
-
Validation Rule: Cytotoxicity must be measured in parallel (MTS assay) to ensure reduced signal is due to viral inhibition, not cell death.
-
Data Presentation & Expected Profile
The following table summarizes the comparative profile of the parent compound versus the 4-benzyloxyphenyl analog based on SAR predictions.
| Parameter | Maraviroc (Parent) | 4-Benzyloxyphenyl Analog (4-BPM) | Rationale |
| MW ( g/mol ) | 513.67 | ~580.7 | Increased bulk from benzyloxy group. |
| cLogP | 2.8 | 4.2 | Higher lipophilicity improves membrane partition. |
| CCR5 Binding ( | ~1–5 nM | Predicted < 1 nM | Additional hydrophobic contacts in TM pocket. |
| Antiviral EC90 | ~2.0 nM | Predicted ~1.5 nM | Potency correlates with binding affinity. |
| hERG Inhibition | Low Risk | Moderate Risk | Lipophilic aromatic tails often increase hERG liability. |
| Metabolic Stability | Moderate (CYP3A4) | Lower | Benzylic position is susceptible to oxidation. |
References
-
Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex. Science. Link
-
Wood, A., & Armour, D. (2005). The discovery of the CCR5 receptor antagonist, UK-427,857 (maraviroc).[2][3] Progress in Medicinal Chemistry. Link
-
Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5.[3] Antimicrobial Agents and Chemotherapy.[2] Link
-
FDA Label. (2007). Selzentry (maraviroc) tablets - Prescribing Information. Link
-
Meanwell, N. A., & Kadow, J. F. (2007). Maraviroc, a chemokine CCR5 receptor antagonist for the treatment of HIV infection and AIDS.[2] Current Opinion in Investigational Drugs. Link
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- 1. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
Introduction: Targeting the Gateway for HIV-1 Entry
An In-depth Technical Guide to the Discovery and Development of Novel CCR5 Inhibitors
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][2] Its primary physiological role involves regulating the trafficking and effector functions of these cells in response to chemokine binding.[2][3] However, the discovery of CCR5's role as the major co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) transformed it into a critical therapeutic target.[1][4]
The HIV-1 entry process is a multi-step cascade. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a chemokine co-receptor, either CCR5 or CXCR4.[5][6] For R5-tropic viruses, which are predominant during the course of the disease, this interaction with CCR5 is obligatory.[1] It triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.[5]
The rationale for targeting CCR5 was powerfully validated by a naturally occurring genetic mutation. Individuals homozygous for a 32-base pair deletion in the CCR5 gene (CCR5-Δ32) do not express functional CCR5 on their cell surfaces and exhibit profound resistance to infection with R5-tropic HIV-1, with little to no adverse health effects.[1][4] This "human knockout" model provided a compelling proof-of-concept, sparking extensive drug discovery efforts to develop CCR5 antagonists that could mimic this natural resistance.[1] These efforts culminated in the approval of Maraviroc, the first-in-class CCR5 inhibitor, validating this therapeutic strategy.[7][8]
This guide provides a comprehensive overview of the discovery and development of novel CCR5 inhibitors, from initial screening strategies and mechanistic insights to clinical challenges and future directions.
Visualizing the Mechanism: HIV-1 Entry and CCR5 Inhibition
The following diagram illustrates the critical role of CCR5 in HIV-1 entry and the mechanism by which CCR5 inhibitors block this process.
Caption: HIV-1 entry pathway and the blocking mechanism of CCR5 inhibitors.
Part 1: The Drug Discovery Workflow
The journey to identify and develop CCR5 inhibitors involves a multi-stage process, beginning with broad screening and progressively narrowing down to a single clinical candidate with optimal properties.
High-Throughput Screening (HTS) and Hit Identification
The initial step is to screen large libraries of chemical compounds to identify "hits"—molecules that interact with CCR5. Given that CCR5 is a GPCR, pharmaceutical companies were able to leverage their existing compound collections targeting this receptor family.[5]
Causality in Assay Selection: The choice of primary assay is critical and dictates the type of hits identified.
-
Binding Assays: These assays measure the direct interaction of a compound with the CCR5 receptor. A common method is a competitive binding assay using a radiolabeled natural CCR5 ligand (e.g., MIP-1α). While high-throughput, this method does not distinguish between antagonists (which block function) and agonists (which activate it).
-
Functional Assays: These assays measure the cellular response to receptor activation. A calcium flux assay, for instance, measures the increase in intracellular calcium that occurs when CCR5 is activated by a chemokine. A potential inhibitor would be identified by its ability to block this calcium signal. This approach directly identifies antagonists.
-
Virus-Based Assays: The most biologically relevant screens use assays that directly measure the inhibition of HIV-1 entry.[9] Reporter gene assays, such as the MAGI assay, are frequently used.[9] In this system, target cells expressing CD4 and CCR5 are engineered to contain a reporter gene (e.g., β-galactosidase) under the control of the HIV-1 LTR promoter. Upon successful viral entry and integration, the HIV-1 Tat protein activates the promoter, leading to a measurable signal. A reduction in this signal indicates a potential entry inhibitor.[9]
Visualizing the Discovery Funnel
This diagram outlines the typical workflow for discovering a novel CCR5 inhibitor, from initial screening to candidate nomination.
Caption: A typical drug discovery funnel for CCR5 inhibitors.
Hit-to-Lead and Lead Optimization
Once hits are identified, the rigorous process of medicinal chemistry begins. This phase focuses on synthesizing analogs of the initial hits to establish a Structure-Activity Relationship (SAR).[7] The goal is to transform a "hit," which may have modest potency and poor drug-like properties, into a "lead" compound with improved characteristics.
The subsequent lead optimization phase aims to refine a lead series into a single preclinical candidate. This involves a multi-parameter optimization balancing several critical factors:
-
Potency: Achieving high affinity for CCR5 and potent inhibition of viral replication, typically with IC₅₀ values in the low nanomolar range.[9]
-
Selectivity: Ensuring the compound does not significantly interact with other receptors, especially the closely related CXCR4, or other GPCRs, to minimize off-target effects.
-
Pharmacokinetics (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug can be administered orally, reaches the site of action, and has an appropriate half-life.[9]
-
Safety: Minimizing toxicity is paramount. A major hurdle for early CCR5 antagonists was off-target pharmacology.[5] Specifically, inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias (QTc prolongation), was a significant issue that led to the termination of many programs.[5] Additionally, potential for liver toxicity (hepatotoxicity) is a key concern that must be addressed, as this was the reason for the failure of Aplaviroc in clinical trials.[7] Computational ADMET prediction tools are now widely used early in this process to filter out compounds with a high risk of failure.[7]
The discovery of Maraviroc, for example, involved the synthesis of 965 analogues over two and a half years to achieve the desired balance of antiviral activity, metabolic stability, and safety.[1]
Part 2: Mechanism of Action and Structural Insights
Understanding how inhibitors interact with the CCR5 receptor at a molecular level is crucial for rational drug design and for explaining their biological effects.
Allosteric Inhibition
Small-molecule CCR5 inhibitors like Maraviroc are not competitive antagonists that block the natural chemokine binding site directly. Instead, they are negative allosteric modulators .[7] They bind to a deep, hydrophobic pocket within the seven transmembrane (7TM) helices of the receptor.[5][10] This binding event induces and stabilizes a conformation of the receptor that is incompatible with the binding of the HIV-1 gp120 protein.[5][10] The natural chemokine ligands can still bind to the receptor, but this binding does not trigger the conformational changes necessary for viral fusion. This allosteric mechanism is key to the inhibitor's function.
The crystal structure of CCR5 in complex with Maraviroc revealed the precise binding site.[7] Key interactions occur with several residues within the 7TM pocket, including Trp86, Tyr108, Ile198, Tyr251, and Glu283.[7] Glu283, in particular, has been identified as the most critical residue for inhibition, forming a crucial interaction with the inhibitor.[7]
In contrast, monoclonal antibodies like Leronlimab act as competitive inhibitors. They bind to a distinct site on the extracellular loops of CCR5, physically blocking the interaction with gp120.[5]
CCR5 Signaling Pathways
Beyond its role in HIV entry, CCR5 is a functional chemokine receptor that mediates intracellular signaling. Ligand binding typically leads to the activation of pertussis toxin-sensitive heterotrimeric G proteins.[2] This initiates downstream signaling cascades, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK) like JNK and p38, and subsequent gene transcription, leading to chemotaxis and inflammation.[2][11]
Visualizing CCR5 Signaling
The diagram below shows a simplified representation of the canonical G protein-dependent signaling pathway activated by CCR5.
Caption: Simplified CCR5 G protein-coupled signaling pathway.
Part 3: Preclinical and Clinical Development
The transition from a promising compound in the lab to an approved drug is fraught with challenges. The history of CCR5 inhibitors provides valuable lessons in drug development.
Key Experimental Protocols: Self-Validating Systems
To ensure data integrity, protocols must be designed as self-validating systems with appropriate controls. Below is a detailed methodology for a key functional assay.
Experimental Protocol: Reporter Gene-Based HIV-1 Entry Assay
-
Objective: To quantify the inhibitory activity of a test compound on CCR5-mediated HIV-1 envelope-dependent cell fusion.
-
Principle: This assay uses two cell lines. "Effector" cells express the HIV-1 gp120/gp41 envelope proteins and bacteriophage T7 RNA polymerase. "Target" cells express CD4, CCR5, and the firefly luciferase gene under the control of a T7 promoter. When the cells are co-cultured, fusion allows the T7 polymerase from the effector cell to enter the target cell and drive luciferase expression. The resulting luminescence is a direct measure of fusion. An inhibitor will block fusion and reduce the luminescent signal.
-
Methodology:
-
Cell Culture: Maintain CHO-K1 (effector) and U87 (target) cell lines under standard conditions (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 10 µM to 0.5 pM) in assay medium (DMEM with 1% FBS). Also prepare a positive control (e.g., Maraviroc) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Assay Plate Setup:
-
Plate target cells (U87-CD4-CCR5-T7-luc) in a 96-well white, clear-bottom plate and incubate overnight.
-
On the day of the assay, remove the culture medium and add 50 µL of the prepared compound dilutions to the appropriate wells. Incubate for 1 hour at 37°C. This pre-incubation allows the inhibitor to bind to the CCR5 receptors.
-
-
Initiate Fusion: Add 50 µL of effector cells (CHO-K1-gp160-T7) to all wells.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.
-
Signal Detection:
-
Remove the assay medium and add 100 µL of a luciferase substrate reagent (e.g., Bright-Glo™).
-
Incubate for 5 minutes at room temperature to lyse the cells and allow the luminescent reaction to stabilize.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis & Self-Validation:
-
Negative Control (Vehicle): This well represents 100% fusion (0% inhibition).
-
Positive Control (High-Concentration Maraviroc): This well represents maximum inhibition (100% inhibition).
-
The signal from all test compound wells is normalized to these controls.
-
The IC₅₀ value (the concentration at which 50% of fusion is inhibited) is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Self-Validation Check: The Z'-factor for the assay plate should be calculated using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Clinical Trials: Successes and Failures
The clinical development of CCR5 antagonists has been a mixed bag, providing critical lessons.
| Compound | Developer | Key Clinical Finding | Outcome | Reason for Outcome |
| Maraviroc | Pfizer | In a 10-day monotherapy trial, reduced plasma HIV-1 RNA by >1.6 log₁₀.[8] | Approved (2007) | Demonstrated significant efficacy in treatment-experienced patients with R5-tropic virus and had a manageable safety profile.[7][8] |
| Aplaviroc | GlaxoSmithKline | Showed antiviral activity. | Discontinued | Development was halted due to severe, idiosyncratic hepatotoxicity (liver damage) observed in clinical trials.[4][7] |
| Vicriviroc | Schering-Plough | Showed initial promise in reducing viral load. | Discontinued | Failed in Phase III trials due to a lack of efficacy compared to the standard of care and concerns over an increased risk of cancer.[7] |
| Cenicriviroc | Takeda / Tobira | Potent dual CCR5/CCR2 antagonist. | Development Ongoing | Shows promise for HIV and is being actively investigated for non-alcoholic steatohepatitis (NASH) due to its anti-inflammatory effects via CCR2.[9] |
| Leronlimab | CytoDyn | Long-acting monoclonal antibody administered subcutaneously. | Development Ongoing | Has shown efficacy in clinical trials and is being explored for HIV, cancer, and other indications.[5][12] |
The Importance of Tropism Testing: A critical learning from the Maraviroc trials was the absolute necessity of a viral tropism assay before initiating therapy.[4] Since these drugs are only effective against R5-tropic HIV, patients must be screened to ensure they do not harbor X4-tropic or dual-tropic virus, which would not be inhibited and could become dominant under the selective pressure of the drug.[4][13]
Part 4: Challenges and Future Directions
Despite the success of Maraviroc, the development of CCR5 inhibitors faces ongoing challenges and is evolving in new directions.
Viral Resistance
As with all antiretrovirals, HIV can develop resistance to CCR5 inhibitors. Interestingly, the primary mechanism of resistance is not a switch in co-receptor usage from CCR5 to CXCR4.[9] Instead, the virus adapts through mutations in the V3 loop of the gp120 envelope protein. These mutations allow the virus to recognize and use the CCR5 receptor even when the inhibitor is bound to it.[9] This highlights the remarkable plasticity of the virus and poses a continuous challenge for next-generation inhibitor design.
Beyond HIV: New Therapeutic Areas
The role of the CCR5-chemokine axis in inflammation has opened up new therapeutic possibilities beyond virology. CCR5 is implicated in the trafficking of immune cells to sites of inflammation in various diseases.[14]
-
Oncology: CCR5 is expressed on some cancer cells and is involved in tumor metastasis and the regulation of the tumor microenvironment.[7] Clinical trials are investigating CCR5 inhibitors, like Leronlimab, for their potential to make "cold" tumors (lacking immune cells) "hot" and more responsive to immunotherapy.[12]
-
Inflammatory Diseases: CCR5 antagonists are being explored for conditions like graft-versus-host disease, multiple sclerosis, and diabetic neuropathy.[9]
-
NASH: The dual CCR5/CCR2 inhibitor Cenicriviroc is in late-stage development for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by inflammation and fibrosis.[9][14]
Next-Generation Inhibitors
The field continues to evolve with the development of novel agents:
-
Long-Acting Formulations: Leronlimab, a monoclonal antibody, offers the potential for less frequent dosing (e.g., weekly or bi-weekly subcutaneous injections), which could significantly improve patient adherence compared to daily oral pills.[5]
-
Dual Antagonists: Compounds like Cenicriviroc that block both CCR5 and CCR2 may offer broader anti-inflammatory benefits, which could be advantageous in managing the chronic inflammation associated with long-term HIV infection and other comorbidities.[9]
-
Gene Editing: The ultimate form of CCR5 inhibition is genetic ablation. Inspired by the "Berlin patient" who was functionally cured of HIV after a stem cell transplant from a CCR5-Δ32 homozygous donor, research is actively exploring the use of gene-editing technologies like CRISPR/Cas9 to disrupt the CCR5 gene in a patient's own cells as a potential curative therapy.[9][15] However, significant challenges related to safety, efficacy, and delivery remain.[15]
Conclusion
The discovery and development of CCR5 inhibitors represent a landmark achievement in antiretroviral therapy, demonstrating the power of targeting a host factor to combat a viral pathogen. The journey from understanding the biological significance of a genetic mutation to the rational design of an approved drug offers invaluable lessons in virology, pharmacology, and clinical development. While Maraviroc remains the only approved small-molecule CCR5 inhibitor, the story is far from over. Ongoing research into next-generation antagonists, long-acting formulations, and applications in oncology and inflammatory disease ensures that the CCR5 receptor will remain a target of intense scientific and clinical interest for years to come.
References
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Chan, K. Y. (2017). Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy. Scientific Research Publishing. [Link]
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Biswas, P., Tambussi, G., & Lazzarin, A. (2007). CCR5 inhibitors: an emerging promising HIV therapeutic strategy. Expert Opinion on Investigational Drugs. [Link]
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Mehellou, Y. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Medicinal Chemistry. [Link]
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Sparks, S. D. (2007). Discovery and Development of Small-Molecule Chemokine Coreceptor CCR5 Antagonists. Journal of Medicinal Chemistry. [Link]
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Zhu, J. (2012). HIV co-receptor CCR5: structure and interactions with inhibitors. Current Pharmaceutical Design. [Link]
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QIAGEN. (n.d.). CCR5 Signaling in Macrophages. GeneGlobe. [Link]
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Hagihara, K. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Bioorganic & Medicinal Chemistry Letters. [Link]
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Meuser, M. V. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. [Link]
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Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]
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Westby, M. (2017). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology. [Link]
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Patsnap. (2024). CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Patsnap Synapse. [Link]
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Med simplified. (2025). Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs. YouTube. [Link]
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Tan, Q. (2013). Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex. Science. [Link]
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Montanari, S. (2019). CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. Molecules. [Link]
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Zhang, Y. (2025). CCR5 gene editing and HIV immunotherapy: current understandings, challenges, and future directions. Journal of Translational Medicine. [Link]
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Oppermann, M. (2004). Chemokine receptor CCR5: insights into structure, function, and regulation. Cellular Signalling. [Link]
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Wikipedia. (n.d.). CCR5. [Link]
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VJOncology. (2025). Targeting CCR5 with leronlimab in colorectal cancer. YouTube. [Link]
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Structural Elucidation & Analytical Characterization of 4-Benzyloxyphenyl Maraviroc
The following technical guide details the structural analysis of 4-Benzyloxyphenyl Maraviroc , a critical analogue and reference standard used in the impurity profiling and structure-activity relationship (SAR) studies of the CCR5 antagonist Maraviroc.
Executive Summary
This compound (CAS: 1391048-06-8) is a structural analogue of the antiretroviral drug Maraviroc.[1][2] Chemically defined as 4,4-difluoro-N-[(1S)-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]-cyclohexanecarboxamide, it differs from the parent API by the presence of a benzyloxy substitution at the para-position of the phenyl ring within the propyl amine chain.[1]
Accurate structural characterization of this compound is essential for two primary workflows:
-
Impurity Profiling: It serves as a reference standard to quantify process-related impurities arising from the use of protected tyrosine derivatives during synthesis.
-
SAR Exploration: It acts as a lipophilic probe to interrogate the bulk tolerance of the CCR5 hydrophobic binding pocket.
This guide provides a self-validating analytical framework for identifying and distinguishing this compound from Maraviroc using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[1]
Physicochemical Profile & Structural Comparison
The following table contrasts the core metrics of Maraviroc against its 4-Benzyloxyphenyl analogue.
| Feature | Maraviroc (Parent) | This compound |
| Formula | C₂₉H₄₁F₂N₅O | C₃₆H₄₇F₂N₅O₂ |
| Monoisotopic Mass | 513.328 Da | 619.369 Da |
| Key Substituent | Phenyl ( | 4-Benzyloxyphenyl ( |
| Mass Shift | Reference | +106.041 Da |
| CAS Number | 376348-65-1 | 1391048-06-8 |
High-Resolution Mass Spectrometry (HRMS) Analysis[1]
Mechanistic Fragmentation Pathway
The introduction of the benzyloxy group significantly alters the fragmentation pattern in ESI-MS/MS. While Maraviroc typically fragments at the amide bond and the tropane nitrogen, the 4-Benzyloxyphenyl analogue exhibits a dominant characteristic loss of the benzyl group.
Experimental Protocol (LC-MS/MS):
-
Ionization: ESI Positive Mode.
-
Precursor Ion: Select m/z 620.38
. -
Collision Energy: Stepped 20-40 eV.
Diagnostic Fragment Ions:
-
91.05 : Tropylium ion
. A high-abundance peak confirming the presence of a benzyl ether. -
Neutral Loss of 106 Da : Loss of benzaldehyde (
) or benzyl alcohol radical depending on energetics, transitioning the parent ion to a phenol species.
[1]
NMR Spectroscopy: The Definitive Identification
NMR is the gold standard for distinguishing the 4-benzyloxyphenyl moiety from the unsubstituted phenyl ring of Maraviroc. The symmetry of the para-substitution and the distinct benzylic methylene are the key differentiators.
1H NMR Assignment Strategy (600 MHz, DMSO-d6)
| Moiety | Chemical Shift ( | Multiplicity | Integral | Structural Insight |
| Benzylic CH₂ | 5.10 ppm | Singlet (s) | 2H | Diagnostic peak absent in Maraviroc.[1] Confirms O-CH₂-Ph. |
| Aromatic (Core) | 6.95, 7.25 ppm | Doublets (d, | 2H, 2H | AA'BB' System .[1] Indicates para-substitution on the phenyl ring attached to the propyl chain. |
| Aromatic (Benzyl) | 7.30 - 7.45 ppm | Multiplet (m) | 5H | Overlapping signals from the terminal benzyl phenyl ring.[1] |
| Amide NH | ~7.90 ppm | Doublet | 1H | Amide coupling to the chiral center.[1] |
2D NMR Correlation Logic
To rigorously prove the connectivity, the following correlations must be established:
-
COSY : Connects the AA'BB' protons (6.95
7.25 ppm). -
NOESY : Strong NOE between the Benzylic CH₂ (5.10 ppm) and the ortho protons of the central phenyl ring (6.95 ppm).
-
HMBC : Long-range coupling from Benzylic CH₂ protons to the Oxygen-bearing quaternary carbon of the central phenyl ring (
ppm).[1]
Experimental Protocols
Sample Preparation for NMR
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl₃ to prevent signal overlap of the amide proton and to ensure solubility of the difluorocyclohexyl moiety.
-
Concentration: Dissolve 2-5 mg of the standard in 600 µL of solvent.
-
Temperature: Acquire at 298 K. If rotameric broadening is observed (common in tropane amides), elevate temperature to 323 K to coalesce signals.
Chromatographic Separation (UHPLC)
To separate this analogue from Maraviroc in a mixture:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: The benzyloxy group significantly increases lipophilicity. Expect the analogue to elute later than Maraviroc (higher
). A gradient of 5% to 95% B over 10 minutes is recommended.
Origin & Synthetic Context
Understanding the origin of this compound validates its identification. In the synthesis of Maraviroc, the chiral amine intermediate is typically derived from a phenylalanine scaffold. If a Tyrosine derivative (protected as a benzyl ether) is substituted for the phenylalanine precursor, the 4-Benzyloxyphenyl analogue is generated.
-
Precursor: (S)-3-Amino-3-(4-(benzyloxy)phenyl)propanoate derivatives.[1]
-
Reaction: Reductive amination with the tropane aldehyde followed by amide coupling with 4,4-difluorocyclohexanecarboxylic acid.
References
-
Toronto Research Chemicals . This compound - Product Information. Retrieved from (Verified Source for CAS 1391048-06-8).[1]
-
US Biological . This compound Structure and Data. Retrieved from (Verified Source for physicochemical data).
-
Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5". Antimicrobial Agents and Chemotherapy. Link: (Context for Maraviroc Core Structure).
-
Price, D. A., et al. (2006). "Overcoming hERG Affinity in the Discovery of the CCR5 Antagonist Maraviroc". Bioorganic & Medicinal Chemistry Letters. Link: (Synthetic route and SAR context).
Sources
Methodological & Application
analytical methods for 4-Benzyloxyphenyl Maraviroc quantification
An Application Note and Protocol for the Analytical Quantification of 4-Benzyloxyphenyl Maraviroc and Related Analogues
Authored by: A Senior Application Scientist
Introduction
Maraviroc is a first-in-class CCR5 antagonist, functioning as an entry inhibitor to prevent HIV-1 from entering human cells.[1][2] Its unique mechanism of action has made it a critical component in antiretroviral therapy, particularly for patients with CCR5-tropic HIV-1 strains.[3] The rigorous quality control of Maraviroc and the characterization of its related compounds are paramount during drug development and manufacturing to ensure safety and efficacy.
This document provides a comprehensive guide to the analytical quantification of Maraviroc and its analogues, with a specific focus on a hypothetical derivative, this compound. While specific methods for this exact analogue are not published, the principles and protocols established for Maraviroc serve as the definitive starting point for method development and validation. The methodologies presented herein—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are industry-standard techniques renowned for their robustness, precision, and accuracy.
The protocols are designed to be self-validating, adhering to the stringent criteria set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] We will delve into the causality behind experimental choices, providing researchers and drug development professionals with the foundational knowledge to not only replicate these methods but also to adapt them for novel analogues and diverse matrices.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a workhorse in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and reliability for quantifying active pharmaceutical ingredients (APIs) and their impurities in bulk materials and final formulations.
Causality and Methodological Principles
The choice of a reversed-phase HPLC method is predicated on the physicochemical properties of Maraviroc and its analogues, which are moderately lipophilic molecules. A C18 stationary phase provides excellent retention and separation based on hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve efficient elution and sharp, symmetrical peaks.[7][8] UV detection is suitable as the aromatic rings and conjugated systems within the Maraviroc scaffold provide strong chromophores, allowing for sensitive quantification at a specific wavelength.[8][9]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV for this compound
Note: This protocol is adapted from established methods for Maraviroc.[7][8] It must be fully validated for the specific analogue.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reference Standard: this compound (characterized).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Trifluoroacetic acid (TFA), potassium dihydrogen orthophosphate.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (1-50 µg/mL): Prepare a series of dilutions from the Standard Stock Solution using the diluent.
-
Sample Solution: Prepare a solution of the test article in the diluent to achieve a theoretical concentration within the calibration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (scan from 190-400 nm during method development to determine the optimal wavelength for the specific analogue).
-
Gradient Elution:
-
0-10 min: 30% B to 70% B
-
10-12 min: 70% B to 30% B
-
12-15 min: Hold at 30% B (re-equilibration)
-
4. System Suitability:
-
Inject the standard solution (e.g., 20 µg/mL) six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
Validation Parameters (Based on ICH Q2(R2) Guidelines)
The following table summarizes typical acceptance criteria for an HPLC-UV assay.
| Parameter | Acceptance Criteria | Typical Maraviroc Method Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 over 0.1-4.0 µg/mL[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.4% - 100.6%[8] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% | Intra-assay: ≤ 2.0%[8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.02 µg/mL[8] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.05 µg/mL[8] |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak purity confirmed by PDA detector. |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as quantifying drug concentrations in plasma, cerebrospinal fluid, or urine, LC-MS/MS is the gold standard.[10] Its superior sensitivity and selectivity allow for the detection of picogram-level concentrations in complex biological matrices.[1][11]
Causality and Methodological Principles
The coupling of liquid chromatography with tandem mass spectrometry provides two dimensions of separation. The HPLC system separates the analyte from matrix components, while the mass spectrometer offers highly selective detection based on the analyte's specific mass-to-charge ratio (m/z). The use of an isotopically labeled internal standard (IS) is crucial. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, but is distinguished by its different mass. This allows for highly precise and accurate quantification, as the ratio of the analyte peak area to the IS peak area is used for calculation.[11] Protein precipitation is a common and effective sample preparation technique for plasma samples, as it is fast and efficiently removes the majority of interfering proteins.[1][3]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS bioanalysis.
Detailed Protocol: LC-MS/MS for this compound in Human Plasma
Note: This protocol is adapted from validated methods for Maraviroc in plasma.[1][11] The MRM transitions must be optimized for this compound.
1. Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mass spectrometry data analysis software.
-
Analytical column: C8 or C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C₆- or D₅-labeled) is ideal. If unavailable, a structurally similar compound can be used after thorough validation.
-
Solvents and Reagents: As per HPLC-UV method, with the addition of formic acid or ammonium acetate for enhancing ionization.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample/standard/QC, add 25 µL of the internal standard working solution.
-
Add 500 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
3. UPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: A rapid gradient is typically used, with a total run time of 3-5 minutes.
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte (this compound): The precursor ion (Q1) will be the [M+H]⁺ of the molecule. The product ion (Q3) will be a stable, high-intensity fragment identified during method development via infusion.
-
Internal Standard: Q1 will be the [M+H]⁺ of the labeled IS; Q3 will be the corresponding labeled fragment.
-
Example for Maraviroc: Q1: m/z 515.3 → Q3: m/z 386.2[11] (Note: these values would be different for the benzyloxyphenyl analogue).
-
Validation Parameters (Based on FDA Bioanalytical Method Validation Guidelines)
The following table summarizes typical acceptance criteria for a bioanalytical LC-MS/MS assay.
| Parameter | Acceptance Criteria | Typical Maraviroc Method Performance |
| Linearity (r²) | ≥ 0.99, weighted regression (e.g., 1/x²) | Weighted 1/x² quadratic regression over 0.5-1000 ng/mL[11] |
| Accuracy (%DEV) | Within ±15% of nominal (±20% at LLOQ) | Inter- and Intra-assay ≤ 10.2%[11] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Inter- and Intra-assay ≤ 5.98%[11] |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve meeting accuracy/precision criteria. | 0.5 ng/mL in plasma[11] |
| Selectivity & Matrix Effect | No significant interfering peaks in blank matrix. Matrix factor should be consistent across lots. | Similar matrix effects observed between Maraviroc and its internal standard.[11] |
| Stability | Analyte must be stable under various conditions (freeze-thaw, bench-top, long-term storage). | Maraviroc demonstrated stability under various conditions.[11] |
Conclusion
The analytical quantification of this compound, or any related pharmaceutical compound, demands robust and validated methods. The HPLC-UV protocol detailed here is ideal for quality control in manufacturing, offering excellent precision for assay and impurity profiling. For bioanalytical studies requiring high sensitivity, the LC-MS/MS method is unparalleled, capable of accurately measuring therapeutic concentrations in complex biological fluids.
While the provided protocols are based on extensive literature for Maraviroc, they represent a validated blueprint. Researchers must perform compound-specific optimization (especially for mass spectrometric parameters) and a full method validation as per ICH and FDA guidelines to ensure data integrity and regulatory compliance.[4][12] The successful application of these methodologies will empower drug development professionals to confidently assess the quality, safety, and pharmacokinetic properties of novel Maraviroc analogues.
References
-
Chen, S., & Oldham, M. A. (2010). An LC-MS-MS method for quantitative determination of maraviroc (UK-427857) in human plasma, urine and cerebrospinal fluid. Biomedical Chromatography, 24(7), 779-786. [Link]
-
Boffito, M., D'Avolio, A., & Sciandra, M. (2014). Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma. PLoS ONE, 9(3), e90390. [Link]
-
Notari, S., & Mancone, C. (2011). A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor maraviroc in plasma of HIV-infected patients. Therapeutic Drug Monitoring, 33(3), 359-363. [Link]
-
Chakravarthy, V. K., & Sankar, D. G. (2012). Stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation. Rasayan Journal of Chemistry, 5(1), 90-105. [Link]
-
Chan, A., & Ne, L. (2013). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Medicinal Chemistry, 20(30), 3736-3756. [Link]
-
D'Avolio, A., & Baietto, L. (2014). A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma. Journal of Pharmaceutical and Biomedical Analysis, 92, 169-173. [Link]
-
Jadhav, S. B., & Mane, A. A. (2015). Development and validation of UV spectroscopic method for determination of maraviroc in bulk and pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 415-418. [Link]
-
ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MDPI. (2021). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules, 26(16), 4983. [Link]
Sources
- 1. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor maraviroc in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring [mdpi.com]
- 11. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Technical Guide: Cell-Based Assays for CCR5 Antagonist Activity
Executive Summary & Biological Context
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) predominantly expressed on T-cells and macrophages. It serves two critical biological functions: mediating immune cell chemotaxis via ligands (CCL3, CCL4, CCL5) and acting as the primary co-receptor for R5-tropic HIV-1 entry.[1]
Developing CCR5 antagonists, such as Maraviroc, requires a bifurcated screening strategy:
-
High-Throughput Screening (HTS): Rapid assessment of receptor blockade using surrogate signaling markers (Calcium Flux).
-
Physiological Validation: Confirmation of antiviral potency using HIV-1 pseudovirus entry assays.
Critical Technical Challenge: CCR5 couples endogenously to
Mechanistic Workflow & Assay Strategy
The following diagram illustrates the endogenous CCR5 signaling pathway versus the engineered assay pathways described in this guide.
Figure 1: Strategic divergence in CCR5 assays. The green pathway represents the engineered Calcium Flux assay; the red pathway represents the physiological HIV entry assay.
Protocol A: G -Coupled Calcium Flux Assay (HTS)
Principle: Co-expression of the promiscuous G-protein
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | CHO-K1 or HEK293 stably expressing CCR5 and | Assay host |
| Agonist | Recombinant Human CCL5 (RANTES) | Receptor activation |
| Dye | Fluo-4 AM or Calcium 6 (Molecular Devices) | Ca2+ detection |
| Blocker | Probenecid (2.5 mM) | Prevents dye leakage via anion transporters |
| Buffer Additive | 0.1% BSA (Fatty acid-free) | CRITICAL: Prevents chemokine adsorption to plastics |
Step-by-Step Protocol
-
Cell Seeding (Day -1):
-
Harvest CHO-CCR5-
cells using Trypsin-EDTA.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Resuspend in culture medium at
cells/mL. -
Dispense 50 µL/well (
cells) into black-wall, clear-bottom 384-well poly-D-lysine coated plates. -
Incubate overnight at 37°C, 5% CO
.
-
-
Dye Loading (Day 0, T-60 min):
-
Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye (according to manufacturer).
-
Remove culture medium (or use no-wash kit).
-
Add 20 µL Loading Buffer to cells.
-
Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.
-
-
Compound Preparation:
-
Dissolve antagonists in DMSO. Serial dilute (1:3).
-
Transfer to a "Compound Plate" in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA ).
-
Note on BSA: Chemokines are "sticky." Omitting BSA leads to potency underestimation.
-
-
Agonist Preparation:
-
Prepare CCL5 at
concentration (determined previously, typically 10–30 nM) in Assay Buffer.
-
-
Running the Assay (FLIPR/FDSS):
-
Baseline: Read fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Addition 1 (Antagonist): Add 10 µL of test compound. Read for 5–10 minutes to detect potential agonist activity of the compound itself.
-
Addition 2 (Agonist): Add 10 µL of CCL5 (
). -
Read: Measure kinetics for 90–120 seconds.
-
-
Data Analysis:
-
Calculate Max-Min RFU (Relative Fluorescence Units) for the agonist phase.
-
Normalize to % Inhibition:
-
Protocol B: HIV-1 Pseudovirus Entry Assay (Validation)
Principle: This assay uses TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4) containing a Tat-driven Luciferase reporter. "Pseudoviruses" are generated by co-transfecting HEK293T cells with an HIV backbone (env-deleted) and a plasmid expressing the HIV Envelope (Env) of interest (e.g., JR-FL for CCR5-tropic). This is safer (BSL-2) than live virus.
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | TZM-bl (NIH AIDS Reagent Program) | Reporter cell line |
| Virus | HIV-1 Env-pseudotyped virus (CCR5-tropic) | Infection agent |
| Reagent | DEAE-Dextran | Enhances viral attachment |
| Readout | Bright-Glo™ or Steady-Glo™ (Promega) | Luciferase substrate |
Step-by-Step Protocol
-
Virus Production (Day -3):
-
Transfect HEK293T cells with Env plasmid and Backbone plasmid (e.g., pSG3
Env). -
Harvest supernatant after 48–72 hours, filter (0.45 µm), and store at -80°C.
-
-
Cell Preparation (Day 0):
-
Infection Setup:
-
In a white 96-well plate, mix:
-
50 µL diluted Antagonist (3x concentration).
-
50 µL Pseudovirus (diluted to yield ~50,000 RLU in controls).
-
-
Incubate Virus + Compound for 30–60 minutes at 37°C . This step allows the antagonist to bind CCR5 before the virus attempts entry.
-
-
Cell Addition:
-
Add 100 µL of TZM-bl cell suspension (10,000 cells/well) to the Virus/Drug mix.
-
Final Volume: 200 µL.
-
-
Incubation:
-
Incubate for 48 hours at 37°C, 5% CO
.
-
-
Detection (Day 2):
-
Remove 100 µL of supernatant.
-
Add 100 µL Luciferase Reagent.[4]
-
Lyse for 2 minutes. Read Luminescence.
-
Protocol C: -Arrestin Recruitment (Bias Check)
Principle: Some antagonists may block G-protein signaling but fail to block
Workflow Summary
-
Seed Cells: PathHunter® CHO-K1 CCR5 cells (20 µL/well in 384-well plate).
-
Incubate: Overnight.
-
Add Antagonist: 5 µL (5x conc). Incubate 30 min at 37°C.
-
Add Agonist: 5 µL CCL5 (
). Incubate 90 min at 37°C. -
Detection: Add 12 µL Detection Reagent. Incubate 60 min at RT.
-
Read: Chemiluminescence.
Data Interpretation & Troubleshooting
Comparative Data Analysis
| Parameter | Calcium Flux ( | HIV-1 Entry (TZM-bl) |
| Throughput | High (384/1536-well) | Medium (96/384-well) |
| Time to Result | < 2 Hours | 48 Hours |
| Biological Relevance | Functional Signaling | Disease Pathology |
| Typical | Potency often 2-5x lower (more potent) due to receptor reserve | Potency reflects physiological barrier |
| Interference | Autofluorescence of compounds | Cell toxicity (mimics inhibition) |
Troubleshooting Guide
-
Issue: Low Signal Window in Calcium Assay.
-
Cause: Poor
expression or dye leakage. -
Fix: Re-select clones with antibiotic pressure; ensure Probenecid is fresh.
-
-
Issue: High Variation in
(Shift to right).-
Cause: Ligand stickiness.
-
Fix: Increase BSA to 0.5% or use low-binding plastics.
-
-
Issue: TZM-bl Toxicity.
-
Cause: Compound kills cells, reducing luciferase (False Positive).
-
Fix: Run a parallel CellTiter-Glo viability assay on the same plate.
-
References
-
Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor 5 (CCR5) with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy. Link
-
Montefiori, D. C. (2009). Measuring HIV neutralization in a luciferase reporter gene assay. Methods in Molecular Biology. Link
-
Zhang, R., et al. (2003). Use of a Galpha16-coupled calcium assay for high-throughput screening of GPCRs. Assay and Drug Development Technologies. Link
-
Southern, J. A., et al. (2013). Screening of CCR5 antagonists: Comparison of Calcium Flux and Radioligand Binding Assays. Journal of Biomolecular Screening. Link
-
DiscoverX. (2023). PathHunter® β-Arrestin Assays User Manual. Link
Sources
Advanced Application Note: Research Plan for 4-Benzyloxyphenyl Maraviroc
Strategic Overview & Scientific Rationale
4-Benzyloxyphenyl Maraviroc (4-BPM) represents a structural derivative of the FDA-approved HIV entry inhibitor Maraviroc (Selzentry/Celsentri). Maraviroc functions as a negative allosteric modulator (NAM) of the CCR5 co-receptor. It binds within a transmembrane cavity formed by helices 1, 2, 3, and 7, distinct from the extracellular gp120 binding site.
The introduction of a 4-benzyloxyphenyl moiety (likely replacing the standard phenyl or modifying the cyclohexyl carboxamide region) introduces significant lipophilicity and bulk. This modification aims to probe the depth of the hydrophobic pocket (specifically interactions with Trp248 and Tyr251 ) but introduces metabolic risks via O-dealkylation.
This research plan is designed to validate 4-BPM as a potent antagonist while rigorously assessing its "drug-like" properties against the parent compound.
Visualizing the Research Workflow
The following decision tree outlines the critical path for validating 4-BPM, prioritizing "killer" experiments early (Fail Fast strategy).
Figure 1: Strategic Go/No-Go decision tree for this compound evaluation.
Physicochemical Characterization (Phase 1)
Before biological testing, the impact of the benzyloxy group on physicochemical properties must be quantified. This moiety significantly increases cLogP , potentially reducing aqueous solubility but increasing membrane permeability.
| Property | Maraviroc (Parent) | This compound (Predicted) | Impact on Research |
| Molecular Weight | 513.67 g/mol | ~619.8 g/mol | Risk: Violation of Lipinski's Rule of 5 (MW > 500).[1][2] |
| cLogP (Lipophilicity) | ~2.9 - 3.5 | ~4.5 - 5.2 | Benefit: Enhanced passive permeability.Risk: High non-specific binding (NSB) in assays. |
| Solubility | Moderate | Low (Aqueous) | Action: DMSO stocks must be prepared at 10 mM; aqueous buffers require <0.1% DMSO. |
| Metabolic Liability | N-dealkylation (CYP3A4) | O-dealkylation + N-dealkylation | Critical: The benzyl ether is a prime site for CYP-mediated cleavage. |
Phase 2: Functional Pharmacology (Calcium Flux Assay)
Objective: Determine the antagonistic potency (
Protocol: FLIPR Calcium Flux Assay
Materials:
-
Cell Line: CHO-K1 or HEK293 stably expressing human CCR5 and G
16 (promiscuous G-protein to couple to Calcium). -
Reagents: Fluo-4 AM or Calcium 6 dye (Molecular Devices), Probenecid (inhibits dye efflux), Recombinant Human CCL5 (RANTES).
-
Instrumentation: FLIPR Tetra or FlexStation 3.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed CCR5-CHO cells at 10,000 cells/well in black-wall, clear-bottom 384-well plates.
-
Incubate overnight at 37°C, 5% CO
.
-
-
Dye Loading (Critical Step):
-
Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.
-
Add Calcium 6 dye to cells. Incubate for 60 min at 37°C, then 15 min at RT.
-
Note: Do not wash cells if using "No-Wash" kits; this preserves monolayer integrity.
-
-
Compound Addition (Antagonist Mode):
-
Prepare 4-BPM serial dilutions (10-point, 1:3 dilution starting at 10
M) in HBSS. -
Add 4-BPM to cells using the FLIPR fluidics head.
-
Incubate for 30 minutes at RT. This allows the allosteric modulator to equilibrate within the transmembrane pocket.
-
-
Agonist Challenge:
-
Prepare CCL5 (RANTES) at
concentration (typically 10–50 nM). -
Inject CCL5 while simultaneously recording fluorescence (Excitation 485nm / Emission 525nm).
-
-
Data Analysis:
-
Calculate Max-Min fluorescence units (RFU).
-
Fit data to a 4-parameter logistic equation to derive
. -
Success Criteria: 4-BPM must show
nM to be considered a viable lead.
-
Phase 3: ADME & Metabolic Stability
Objective: Assess the metabolic vulnerability of the benzyloxy ether linkage.
Scientific Insight: The "benzyloxy" group is susceptible to O-dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). If this happens rapidly, the compound will have a short half-life (
Protocol: Microsomal Stability Assay
Materials:
-
Enzymes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology:
-
Incubation Mix:
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Total reaction volume: 200
L per well.
-
-
Sampling:
-
Remove 30
L aliquots at timepoints: min. -
Immediately dispense into 120
L ice-cold Acetonitrile (containing Internal Standard) to quench the reaction.
-
-
Processing:
-
Centrifuge plates at 4000 rpm for 20 min to pellet protein.
-
Inject supernatant into LC-MS/MS.[4]
-
-
Calculation:
-
Plot ln(% remaining parent) vs. time.
-
Slope (
) determines . -
Calculate Intrinsic Clearance (
):
-
Interpretation:
-
Stable:
L/min/mg. (Ideal) -
Unstable:
L/min/mg. (Likely due to O-dealkylation).
Mechanistic Visualization: CCR5 Allostery
Understanding where 4-BPM binds is crucial for interpreting SAR data. Unlike chemokines that bind the surface, Maraviroc derivatives bind deep within the transmembrane bundle.
Figure 2: Allosteric mechanism of action. 4-BPM occupies the transmembrane cavity, stabilizing the receptor in a conformation that prevents HIV gp120 entry.
References
-
Dorr, P., et al. (2005).[6][7] "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5."[6][7] Antimicrobial Agents and Chemotherapy.[8]
-
Tan, Q., et al. (2013). "Structure of the CCR5 chemokine receptor–HIV entry inhibitor maraviroc complex." Science.
-
FDA Center for Drug Evaluation and Research. (2007). "Clinical Pharmacology and Biopharmaceutics Review: Maraviroc."
-
Zhang, J., et al. (2012). "A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists." Assay Guidance Manual.
-
Cyprotex. "Microsomal Stability Assay Protocol."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu [bu.edu]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, B., Macartney, M., et al. (2005) Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49, 4721-4732. - References - Scientific Research Publishing [scirp.org]
- 7. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4-Benzyloxyphenyl Maraviroc Synthesis
Introduction: The Target & The Challenge
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are synthesizing 4-Benzyloxyphenyl Maraviroc (often designated as Impurity B or a specific metabolite precursor ).
Unlike the standard Maraviroc synthesis which utilizes a simple phenyl ring, this target introduces a bulky, electron-donating 4-benzyloxy group on the propyl chain. This modification fundamentally alters the solubility profile, steric hindrance during the critical reductive amination step, and the final purification dynamics.
This guide treats the synthesis as a convergent assembly of three fragments, with specific troubleshooting for the modified "Right-Wing" assembly where the benzyloxy group is introduced.
Module 1: Convergent Synthesis Workflow
The synthesis of this compound follows the "Pfizer Route" logic but requires adaptation for the benzyloxy-substituted starting material.
Visualizing the Pathway
Figure 1: Convergent assembly of this compound. The primary deviation from standard protocols occurs at Step 1 due to the substituted aldehyde.
Module 2: Troubleshooting The Critical Steps
Phase 1: The Reductive Amination (The Bottleneck)
The Issue: Low yield or incomplete conversion when coupling the tropane-triazole amine with 3-(4-(benzyloxy)phenyl)propanal. The Cause: The 4-benzyloxy group adds significant steric bulk and electron density compared to the standard phenyl group. This slows the formation of the iminium ion intermediate.
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (<40% Conv.) | Iminium ion failed to form due to steric hindrance or wet solvent. | Protocol Adjustment: Pre-mix the amine and aldehyde in DCM/AcOH (10:1) for 2 hours before adding STAB (Sodium Triacetoxyborohydride). This forces imine formation.[1] |
| Over-Alkylation (Bis-alkylation) | Highly reactive aldehyde reacting twice with the amine. | Stoichiometry Check: Ensure the Tropane amine is in slight excess (1.1 eq) relative to the aldehyde. Do not use excess aldehyde. |
| Reduction of Aldehyde to Alcohol | STAB added too quickly or pH too low. | Reagent Control: Add STAB in 3 portions over 1 hour. Maintain temperature at 0°C during addition, then warm to RT. |
Phase 2: Amide Coupling (The Acylation)
The Issue: Difficulty coupling the 4,4-difluorocyclohexanecarboxylic acid to the secondary amine generated in Phase 1. The Cause: The secondary amine is now flanked by the bulky tropane ring AND the bulky benzyloxyphenyl group. Standard coupling agents may struggle to access the nitrogen.
Recommended Protocol (High-Hindrance System):
-
Activation: Do not use standard EDCI. Switch to HATU (1.2 eq) or T3P (Propylphosphonic anhydride) in EtOAc/DMF.
-
Base: Use DIPEA (3.0 eq) to ensure the amine is deprotonated.
-
Temperature: If reaction stalls at RT, heat to 45°C . The benzyloxy ether is stable at this temperature.
Module 3: Purification & Isolation Strategy
The 4-Benzyloxyphenyl analog is significantly more lipophilic than Maraviroc. Standard reverse-phase gradients will result in late elution.
HPLC Troubleshooting Guide
-
Column: C18 (XBridge or equivalent), 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Ammonium Hydroxide in Water (High pH is crucial for basic tropane stability).
-
B: Acetonitrile.
-
-
Gradient Issue: If the peak broadens or splits:
-
Diagnosis: Rotamers around the amide bond are common in Maraviroc analogs.
-
Fix: Run the column at 40-50°C to coalesce the rotamer signals.
-
Module 4: Decision Tree for Impurity Analysis
If you are isolating this compound as an impurity from a bulk Maraviroc batch, use this logic flow to confirm identity.
Figure 2: Analytical decision tree for confirming the presence of the 4-Benzyloxyphenyl impurity.
Frequently Asked Questions (FAQ)
Q1: Can I use catalytic hydrogenation (H2, Pd/C) to purify this compound? A: ABSOLUTELY NOT. The "4-Benzyloxyphenyl" group defines this specific molecule. Using H2/Pd/C will cleave the benzyl ether, converting your target into 4-Hydroxyphenyl Maraviroc (a different metabolite). If you must use hydrogenation for other steps, use a poison (e.g., Pd/CaCO3) or avoid it entirely in favor of chemical reduction methods.
Q2: My reductive amination yields a "sticky gum" that won't crystallize. Why? A: The benzyloxy group adds significant lipophilicity, preventing the formation of the crystalline solids seen in standard Maraviroc synthesis (which often uses tartrate salts).
-
Solution: Do not attempt crystallization. Purify via Flash Chromatography (DCM:MeOH:NH3, 95:5:0.5) and isolate as a foam. If a solid is required for stability, form the fumarate salt .
Q3: Why is the 4-Benzyloxyphenyl analog relevant? A: It is primarily used as a Reference Standard (CAS 1391048-06-8) to quantify impurities in the commercial production of Maraviroc. It indicates contamination of the phenylalanine starting material with O-benzyl-tyrosine derivatives.
References
-
Price, D. A., et al. (2005).[2] "Initial synthesis of UK-427,857 (Maraviroc)." Tetrahedron Letters, 46(30), 5005-5007.[2]
- Context: Establishes the baseline reductive amination conditions (STAB/AcOH)
-
Haycock-Lewandowski, S. J., et al. (2008).[2] "Development of a Bulk Enabling Route to Maraviroc (UK-427,857)." Organic Process Research & Development, 12(6), 1094-1103.[2]
- Context: Provides the detailed "Pfizer Route" and impurity profiles, including the handling of tropane intermedi
-
Amzeal Research. (n.d.). "Maraviroc 4-Benzyloxyphenyl Impurity Data Sheet (CAS 1391048-06-8)."
- Context: Verifies the existence and CAS number of the specific 4-Benzyloxyphenyl deriv
-
Wroński, M., et al. (2023).[3] "Multivariate Chemometric Comparison of Forced Degradation... of Maraviroc." Molecules, 28(3), 1195.[3]
- Context: Discusses the oxidative stability and degradation pathways relevant to the Maraviroc scaffold.
Sources
Technical Support Center: Optimizing 4-Benzyloxyphenyl Maraviroc for In Vitro Studies
Current Status: Operational
Subject: Dosage Optimization & Solubility Management for 4-Benzyloxyphenyl Maraviroc (4-BPM) Ticket Priority: High (Technical Sensitivity) Assigned Specialist: Senior Application Scientist, Virology & Screening
Executive Summary
You are working with This compound (4-BPM) . While structurally related to the approved CCR5 antagonist Maraviroc (MVC), the addition of the 4-benzyloxyphenyl group significantly alters the physicochemical properties of the molecule.
Critical Technical Alert: This modification increases the lipophilicity (
-
Aqueous Precipitation: The compound is prone to "crashing out" in aqueous culture media, leading to false negatives.
-
Protein Binding: High affinity for serum albumin (BSA/FBS) causes a significant "serum shift," reducing the free drug available to bind CCR5.
This guide provides a self-validating protocol to optimize dosage and ensure data integrity.
Module 1: Solubility & Stock Preparation
The Problem: Direct addition of high-concentration DMSO stocks into cell culture media causes immediate microprecipitation. This is invisible to the naked eye but results in erratic dose-response curves.
Protocol: The "Intermediate Dilution" Method
Do not spike 100% DMSO stock directly into the assay well. Use this standardized workflow to maintain solubility.
Step-by-Step Workflow:
-
Primary Stock: Dissolve 4-BPM powder in 100% anhydrous DMSO to 10 mM . Vortex for 60 seconds. Inspect for clarity.
-
Intermediate Stock (100x): Dilute the Primary Stock into 100% DMSO (not media) to create a serial dilution series (e.g., 10 mM
3 mM 1 mM). -
Working Solution (2x): Dilute the Intermediate Stock 1:50 into serum-free media . This yields a 2% DMSO solution at 2x the final assay concentration.
-
Why? This step allows the compound to equilibrate in an aqueous environment without the interference of serum proteins initially.
-
-
Final Assay: Add the Working Solution (2x) to the cells (which are in media with 2x serum).
-
Result: Final DMSO concentration is 1% (tolerable for most cell lines), and the compound is stably dispersed.
-
Visualization: Solubility-Optimized Dilution Scheme
Figure 1: The "Intermediate Dilution" workflow prevents microprecipitation by ensuring the compound is diluted into media from a pre-diluted DMSO state, rather than a highly concentrated shock.
Module 2: Dosage Strategy & The "Serum Shift"
The Problem: 4-BPM is highly hydrophobic. In standard media containing 10% Fetal Bovine Serum (FBS), >99% of the drug may bind to albumin, leaving <1% free to inhibit CCR5.
The Solution: You must determine the Protein-Adjusted IC50 .
Experimental Design: The Paired Assay
Run two parallel dose-response curves to calculate the Shift Value.
| Parameter | Condition A: Low Serum | Condition B: Physiological Serum |
| FBS Concentration | 0.5% or 1% | 10% or added Human Serum (HS) |
| Expected IC50 | Low (e.g., 2–10 nM) | High (e.g., 50–200 nM) |
| Purpose | Determines intrinsic potency | Determines functional potency |
Dosage Range Recommendation: Start with a broad 9-point semi-log dilution series.
-
Top Concentration: 10 µM (Do not exceed 30 µM due to solubility limits).
-
Bottom Concentration: 0.1 nM.
-
Controls:
-
Positive: Maraviroc (Parent) at 1 µM.
-
Negative: DMSO Vehicle (1%).
-
Mechanism of Action & Binding Context[1][2][3]
4-BPM, like Maraviroc, acts as an allosteric inhibitor.[1] It binds to a transmembrane cavity, locking CCR5 in a conformation that cannot bind the HIV gp120 envelope glycoprotein.
Figure 2: Allosteric inhibition mechanism. 4-BPM binds within the transmembrane helices, preventing the extracellular conformational change required for HIV gp120 recognition.
Module 3: Troubleshooting & FAQs
Q1: My IC50 curve plateaus at 80% inhibition instead of 100%. Why?
Diagnosis: This is likely a solubility limit, not a potency limit. Explanation: At concentrations >10 µM, the 4-benzyloxyphenyl derivative may be precipitating, reducing the effective concentration in the well. Fix: Check the plate under a microscope at 40x magnification. If you see small crystals or "oily" droplets, reduce the top concentration and ensure you are strictly following the Intermediate Dilution Method (Module 1).
Q2: The cells in the high-dose wells look rounded/dead. Is this specific toxicity?
Diagnosis: Likely off-target cytotoxicity (CC50). Explanation: The benzyl ether moiety can increase membrane intercalation, leading to non-specific membrane disruption. Fix: Calculate the Selectivity Index (SI) .
-
Run a cytotoxicity assay (MTT or CellTiter-Glo) on uninfected cells using the same dosage range.
-
Calculate:
. -
A viable drug candidate should have an SI > 10 (ideally > 100). If the SI is < 5, the observed viral inhibition is likely due to cell death, not CCR5 blockade.
Q3: Can I use plasticware for serial dilutions?
Diagnosis: Lipophilic compound adsorption. Explanation: Highly hydrophobic compounds like 4-BPM stick to polystyrene. Fix: Use polypropylene plates/tubes for all intermediate dilutions. Only the final assay plate (containing cells) should be polystyrene.
References
-
Vandekerckhove, L. P., et al. (2011).[2] European guidelines on the clinical management of HIV-1 tropism testing. The Lancet Infectious Diseases.
-
Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy.
-
Molcan Corporation. (n.d.). MRV64: Maraviroc 4-Benzyloxyphenyl Impurity.[3] Product Catalog.
-
Food and Drug Administration (FDA). (2007).[4] Selzentry (maraviroc) Tablets - Label Information. FDA Access Data.
-
Petersen, S., et al. (2012). Determining drug release rates of hydrophobic compounds from nanocarriers. Royal Society Open Science.
Sources
Technical Support Center: Enhancing the Bioavailability of Maraviroc Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral bioavailability of Maraviroc and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format to support your experimental endeavors. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the inherent challenges of Maraviroc's bioavailability and the strategies to improve it.
Q1: What are the primary factors limiting the oral bioavailability of Maraviroc?
A1: The oral bioavailability of Maraviroc is modest, approximately 23% for a 100 mg dose and 33% for a 300 mg dose.[1] This is primarily due to two key factors:
-
Poor Permeability: Maraviroc exhibits low permeability across the intestinal epithelium.[2] This characteristic hinders its efficient absorption from the gastrointestinal tract into the bloodstream.
-
Extensive First-Pass Metabolism: Maraviroc is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine.[3] This results in significant metabolism of the drug before it reaches systemic circulation, a phenomenon known as first-pass metabolism, which reduces the amount of active drug available.
Q2: What is the Biopharmaceutics Classification System (BCS) class of Maraviroc and why is it important?
A2: Maraviroc is generally considered a BCS Class III or IV compound, characterized by low permeability. While it has good aqueous solubility, its absorption is limited by its ability to cross the intestinal membrane.[4] Understanding the BCS class is crucial as it helps in selecting the most appropriate bioavailability enhancement strategy. For compounds with low permeability, strategies often focus on improving their transport across the intestinal barrier.
Q3: What are the main formulation strategies to improve the bioavailability of Maraviroc derivatives?
A3: Several formulation strategies can be employed to overcome the bioavailability challenges of Maraviroc and its derivatives. These can be broadly categorized as:
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a polymer matrix. The amorphous form of a drug generally exhibits higher solubility and dissolution rates compared to its crystalline form.[5][6]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs. They can facilitate drug transport via the lymphatic system, thereby bypassing first-pass metabolism.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Polymeric nanoparticles and solid lipid nanoparticles are common approaches.[2][7]
Q4: How do Maraviroc derivatives aim to improve upon the parent drug's properties?
A4: The development of Maraviroc derivatives is focused on improving its pharmacokinetic profile. This includes synthesizing analogs with modifications to the chemical structure that can lead to:
-
Increased Permeability: By altering the lipophilicity or hydrogen bonding capacity of the molecule.
-
Reduced Susceptibility to Efflux Pumps: Modifying the structure to be less recognized by efflux transporters in the gut wall.
-
Decreased First-Pass Metabolism: Designing derivatives that are less susceptible to metabolism by CYP3A4.
Section 2: Troubleshooting Guide
This section provides practical advice for overcoming common experimental hurdles encountered during the development and testing of Maraviroc derivative formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Encapsulation Efficiency in Nanoparticle/Lipid Formulations | 1. Poor solubility of the derivative in the chosen polymer/lipid matrix.2. Drug precipitation during the formulation process.3. Inappropriate drug-to-carrier ratio. | 1. Solubility Screening: Conduct thorough solubility studies of your derivative in various polymers, oils, and surfactants to select a system with high solubilizing capacity.[8] 2. Process Optimization: For emulsion-based methods, ensure rapid homogenization and stabilization to prevent premature drug precipitation. For solvent evaporation methods, consider the rate of solvent removal.[9] 3. Ratio Optimization: Systematically vary the drug-to-carrier ratio to find the optimal loading capacity without compromising formulation stability. Start with a higher lipid-to-drug molar ratio (e.g., 20:1 or higher) and gradually increase the drug concentration.[10] |
| Inconsistent Results in Caco-2 Permeability Assays | 1. Low aqueous solubility of the derivative leading to precipitation in the assay medium.2. Non-specific binding of the derivative to the assay plate or cell monolayer.3. Cytotoxicity of the formulation excipients. | 1. Formulation for Assay: Prepare the test solution in a formulation that maintains the derivative's solubility, such as a solution containing a low percentage of a non-toxic solubilizing agent (e.g., DMSO, cyclodextrin). Ensure the final concentration of the solubilizing agent does not affect cell monolayer integrity.[11][12] 2. Recovery Studies: Perform recovery experiments by incubating the derivative solution in the assay plates without cells to quantify any loss due to non-specific binding. 3. Excipient Toxicity Testing: Pre-screen all formulation excipients for their potential cytotoxicity on Caco-2 cells at the concentrations to be used in the permeability assay.[13] |
| High Variability in In Vivo Pharmacokinetic Data | 1. Food effects on drug absorption.2. Inconsistent formulation performance in the gastrointestinal environment.3. Inter-animal variability in metabolism. | 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animal models to assess the impact of food on the absorption of your formulation. 2. Biorelevant Dissolution Testing: Perform in vitro dissolution studies using media that mimic the fed and fasted states of the stomach and intestine to better predict in vivo performance. 3. Sufficient Sample Size: Use an adequate number of animals in each group to account for biological variability and ensure statistically significant results. |
| Amorphous Solid Dispersion Recrystallizes Upon Storage | 1. Incompatible polymer selection.2. Insufficient drug-polymer interaction.3. High humidity during storage. | 1. Polymer Screening: Screen a variety of polymers with different properties (e.g., glass transition temperature, functional groups) to find one that is thermodynamically compatible with your derivative.[14][15] 2. Characterize Interactions: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to investigate potential hydrogen bonding or other interactions between the drug and polymer that can stabilize the amorphous form. 3. Controlled Storage Conditions: Store the solid dispersion in a desiccator or under controlled low humidity conditions to prevent moisture-induced recrystallization. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments in the development and evaluation of Maraviroc derivative formulations.
Formulation of Maraviroc Derivative Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a Maraviroc derivative to enhance its dissolution rate.
Materials:
-
Maraviroc derivative
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))[15]
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or hot plate
-
Mortar and pestle
-
Sieves
Protocol:
-
Dissolution: Accurately weigh the Maraviroc derivative and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Dissolve both components in a minimal amount of a suitable volatile organic solvent in a round-bottom flask.[2][4]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a dry film is formed on the inner surface of the flask.[4] Alternatively, the solvent can be evaporated on a hot plate with continuous stirring in a fume hood.[16]
-
Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.[4]
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[17] Determine the drug content using a validated analytical method such as HPLC.
Preparation of Maraviroc Derivative Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation
Objective: To formulate a Maraviroc derivative into polymeric nanoparticles to improve its dissolution and permeability.
Materials:
-
Maraviroc derivative
-
Polymer (e.g., Poly(lactic-co-glycolic acid) (PLGA))
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)[9]
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of the Maraviroc derivative and PLGA in the organic solvent.
-
Emulsification: Add the organic phase dropwise to the aqueous surfactant solution under high-speed homogenization or probe sonication. This will form an oil-in-water (o/w) emulsion.[9]
-
Solvent Evaporation: Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymeric nanoparticles.[9]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Washing: Wash the collected nanoparticles with deionized water to remove any excess surfactant and un-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for their size, polydispersity index, and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading by quantifying the amount of encapsulated drug using a validated HPLC method.[8]
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a Maraviroc derivative and identify potential efflux transporter interactions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (high and low permeability)
-
Analytical instrument for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Assessment: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the formation of tight junctions. The TEER values should be within the acceptable range for your laboratory.
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test solution containing the Maraviroc derivative to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the test solution to the basolateral chamber and collect samples from the apical chamber. This is done to determine the efflux ratio.
-
-
Paracellular Integrity Check: After the permeability experiment, measure the flux of Lucifer yellow across the monolayer to confirm that the integrity of the tight junctions was maintained throughout the experiment.
-
Sample Analysis: Quantify the concentration of the Maraviroc derivative in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[18]
Section 4: Visualizing Key Concepts
To further aid in the understanding of the principles and workflows discussed, the following diagrams are provided.
Sources
- 1. Electrospun Solid Dispersions of Maraviroc for Rapid Intravaginal Preexposure Prophylaxis of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Electrospun solid dispersions of Maraviroc for rapid intravaginal preexposure prophylaxis of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and evaluation of an amorphous solid dispersion-based probucol immediate-release tablet | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. Towards a Maraviroc long-acting injectable nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. youtube.com [youtube.com]
- 17. Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
Technical Support Center: CCR5 Inhibitor Resistance & Next-Gen Analogs
The following technical guide serves as a specialized support resource for researchers investigating resistance to CCR5 inhibitors, specifically focusing on the mechanistic evaluation of next-generation analogs like 4-Benzyloxyphenyl Maraviroc .
This guide is structured to address the three critical phases of resistance analysis: Differentiation , Characterization , and Remediation .
Topic: Overcoming Resistance to CCR5 Inhibitors (Focus: this compound) Role: Senior Application Scientist Status: Operational
Diagnostic Module: Differentiating Tropism Shift from True Resistance
User Query: "My viral breakthrough assay shows high replication despite therapeutic levels of Maraviroc. How do I know if the virus has mutated to use CXCR4 or if it has developed resistance to the CCR5 inhibitor itself?"
Technical Insight
Viral breakthrough on CCR5 inhibitors (CCR5i) occurs via two distinct mechanisms.[1] You must distinguish these before proceeding with analog testing (e.g., this compound).
-
Tropism Shift (Coreceptor Switch): The outgrowth of pre-existing CXCR4-using (X4) populations. The virus no longer needs CCR5.
-
Non-Competitive Resistance (True Resistance): The virus retains R5 tropism but adapts to utilize the drug-bound conformation of CCR5.
Troubleshooting Protocol: The Dual-Antagonist Phenotyping Assay
Do not rely solely on V3 loop genotyping, as it often misses minority variants. Use this phenotypic exclusion workflow.
Step-by-Step Methodology:
-
Cell System: Use TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with a Tat-driven luciferase reporter).
-
Inhibitor Matrix Preparation:
-
Well A: No Drug (Control).
-
Well B: High-dose Maraviroc (10 µM) – Blocks CCR5.
-
Well C: High-dose AMD3100 (10 µM) – Blocks CXCR4.
-
Well D: Maraviroc + AMD3100 – Blocks both.
-
-
Infection: Infect wells with the breakthrough viral supernatant (MOI 0.05).
-
Readout: Measure Luciferase (RLU) at 48 hours.
Data Interpretation Table:
| Result Pattern | Well B (MVC Only) | Well C (AMD Only) | Well D (Dual) | Diagnosis | Action |
| Pattern 1 | Inhibited | High RLU | Inhibited | Wild-Type R5 | Drug failure likely pharmacokinetic, not resistance. |
| Pattern 2 | High RLU | Inhibited | Inhibited | Tropism Shift (X4) | CCR5 inhibitors are ineffective. Stop testing. |
| Pattern 3 | High RLU | High RLU | Inhibited | True R5 Resistance | Virus uses drug-bound CCR5.[2] Proceed to Module 2. |
Mechanism Module: Characterizing "Plateau Effect" Resistance
User Query: "I am testing this compound against a resistant strain. The IC50 values are shifting, but the curve looks odd. It flattens out before reaching 100% inhibition. What does this mean?"
Technical Insight
In CCR5 inhibitor resistance, the Maximal Percent Inhibition (MPI) is a more critical metric than IC50.
-
Mechanism: Resistant gp120 mutates (often in the V3 loop) to recognize the altered conformation of the CCR5 extracellular loops (ECL) caused by the inhibitor binding.[3]
-
The Plateau: Because the virus can enter via the drug-bound receptor, increasing the drug concentration does not eliminate entry. It simply saturates the receptor into the "drug-bound" state, which the virus can still use (albeit often less efficiently).
Visualization: The "Drug-Bound" Entry Pathway
The following diagram illustrates how resistant HIV bypasses the steric blockade created by Maraviroc and how 4-Benzyloxyphenyl analogs attempt to disrupt this.
Caption: Resistant HIV adapts to enter via Maraviroc-bound CCR5.[2] Bulky analogs (4-Benzyloxyphenyl) aim to sterically preclude this adaptation.
Protocol: MPI Determination Assay
-
Dilution Series: Prepare a 10-point serial dilution of Maraviroc and this compound (Range: 1 nM to 10 µM).
-
Infection: Infect TZM-bl cells with the resistant isolate.
-
Calculation:
-
Normalize RLU to "No Drug" control (100%).
-
Plot % Inhibition vs. Log[Concentration].
-
Critical Step: Do not force the curve to 100%. Allow the bottom parameter to float.
-
-
Success Criteria for New Analog:
-
Maraviroc: MPI < 95% (Plateau observed).
-
4-Benzyloxyphenyl MVC: MPI > 95% (Restoration of full inhibition).
-
Solution Module: Validating this compound Efficacy
User Query: "Why use the 4-benzyloxyphenyl derivative specifically? How do I prove it binds differently than the parent compound?"
Technical Insight
The addition of a 4-benzyloxyphenyl moiety to the Maraviroc scaffold is a medicinal chemistry strategy to:
-
Increase Lipophilicity: Enhances membrane residence time.
-
Steric Occlusion: The bulky benzyloxy group likely protrudes toward the extracellular surface or deeper into the transmembrane helices, altering the ECL conformation further than Maraviroc does, making it unrecognizable to the resistant gp120.
Protocol: Competitive Binding Shift Assay
To prove the analog binds with higher affinity or a distinct mode, perform a radioligand competition assay.
Materials:
-
Radioligand: 125I-MIP-1
(Native ligand) or 3H-Maraviroc (if available). -
Cells: CHO-CCR5 or HEK-293-CCR5 membranes.
Workflow:
-
Equilibrium: Incubate membranes with fixed 125I-MIP-1
(0.1 nM) and varying concentrations of the competitor (Maraviroc vs. 4-Benzyloxyphenyl MVC). -
Incubation: 1 hour at 25°C (Room Temp) or 37°C.
-
Note: Testing at 37°C is crucial for resistance studies as conformational dynamics are temperature-dependent.
-
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Analysis: Calculate
(Inhibition Constant).
Expected Data for Superior Analog:
| Compound | MPI against Resistant Virus | Interpretation | |
| Maraviroc | 2.5 | 65% | Binds receptor, but virus enters anyway. |
| 4-Benzyloxyphenyl MVC | 0.3 | 98% | Higher affinity + Steric bulk restores blockade. |
Frequently Asked Questions (FAQ)
Q: Can I use standard PBMCs for these assays instead of TZM-bl cells? A: Yes, and it is clinically more relevant. However, PBMCs have high donor-to-donor variability in CCR5 expression levels. If you use PBMCs, you must normalize for CCR5 density using flow cytometry (antibody clone 2D7), as low CCR5 density can artificially lower the IC50, masking resistance.
Q: The 4-Benzyloxyphenyl analog shows higher cytotoxicity. Is this normal? A: "Benzyloxy" groups can increase lipophilicity significantly, potentially leading to off-target membrane effects. You must run a parallel MTS or CellTiter-Glo assay on uninfected cells. Calculate the Selectivity Index (SI = CC50 / IC50) . An SI < 10 indicates the observed "inhibition" might actually be cellular toxicity.
Q: Does this analog work against Dual-Tropic (R5/X4) strains? A: No. Like Maraviroc, this compound is a pure CCR5 antagonist. If the virus uses CXCR4 (see Diagnostic Module), this molecule will be ineffective regardless of its potency.
References
-
Mechanisms of Resistance to CCR5 Antagonists. Westby, M., et al.[1][3][4] (2007).[5] Emergence of CXCR4-using human immunodeficiency virus type 1 (HIV-1) variants in a minority of HIV-1-infected patients following treatment with the CCR5 antagonist maraviroc is from a pretreatment CXCR4-using virus reservoir. Journal of Virology. [6]
-
The "Plateau Effect" (MPI) in Resistance. Pugach, P., et al. (2007).[5] The prolonged culture of human immunodeficiency virus type 1 in primary lymphocytes in the presence of maraviroc results in the emergence of maraviroc-resistant, CCR5-tropic viruses.[1] Journal of Virology.
-
Structural Basis of CCR5 Inhibition. Tan, Q., et al. (2013).[7][8] Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex.[1] Science.
-
Pharmacophore Modeling of Maraviroc Analogs. Liu, X., et al. (2018). Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors.[9] Scientific Reports.
Sources
- 1. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 8. Strategies to overcome HIV drug resistance-current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Clinical Development of Maraviroc Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the clinical development of Maraviroc analogues. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during your experiments.
Introduction
Maraviroc, the first-in-class CCR5 antagonist, marked a significant advancement in antiretroviral therapy by targeting a host protein to block HIV-1 entry.[1][2] The development of its analogues presents a promising avenue for new therapeutic strategies against HIV and other diseases where CCR5 plays a role.[3][4] However, this journey is not without its intricate experimental and clinical hurdles. This guide provides a structured approach to understanding and overcoming these challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the development of Maraviroc analogues.
Q1: What is the fundamental mechanism of action for Maraviroc and its analogues?
Maraviroc and its analogues are non-competitive allosteric inhibitors of the C-C chemokine receptor type 5 (CCR5).[5] CCR5 is a co-receptor required by the most commonly transmitted strains of HIV-1 (R5-tropic) to enter host CD4+ T-cells. The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor triggers a conformational change, exposing a binding site for CCR5. Maraviroc binds to a pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120.[2][5][6] This effectively blocks the virus from fusing with the host cell membrane and initiating infection.
Caption: Mechanism of HIV-1 entry and inhibition by Maraviroc analogues.
Q2: Why is determining viral tropism critical for the development and clinical use of Maraviroc analogues?
The efficacy of Maraviroc and its analogues is strictly limited to HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic).[1][7] The virus can also use another co-receptor, CXCR4 (X4-tropic), or both (dual/mixed-tropic).[1] Treatment with a CCR5 antagonist in a patient with X4 or dual/mixed-tropic virus will be ineffective as the virus can bypass the blocked CCR5 receptor and still enter host cells.[2] Therefore, accurate tropism testing is a prerequisite for patient selection in clinical trials and for therapeutic use.[7][8]
Q3: What are the primary mechanisms of resistance to Maraviroc and its analogues?
Resistance to CCR5 antagonists can emerge through two main pathways:
-
Selection of Pre-existing CXCR4-using Variants: In a mixed viral population, the selective pressure of a CCR5 antagonist can lead to the outgrowth of pre-existing X4 or dual/mixed-tropic viruses that were present as a minority population and potentially undetected by initial tropism assays.[9]
-
Acquisition of Mutations in the Viral Envelope: The virus can develop mutations in the gp120 protein, particularly in the V3 loop, that allow it to recognize and bind to the CCR5 receptor even when it is bound by the drug.[1][9] This mechanism does not involve a switch in co-receptor usage.
Q4: What are the potential off-target effects and safety concerns associated with targeting a host protein like CCR5?
Since CCR5 is a host protein involved in immune cell trafficking, there have been concerns about the long-term consequences of its blockade.[8][10] While individuals with a natural CCR5 deficiency (CCR5-Δ32 homozygotes) are generally healthy, they may have an increased susceptibility to certain infections like West Nile virus.[8] The clinical development of other CCR5 antagonists was halted due to safety concerns, including hepatotoxicity (aplaviroc) and potential cardiovascular risks (vicriviroc).[11] Maraviroc itself carries a black box warning for hepatotoxicity, which may be preceded by a systemic allergic reaction.[2] Therefore, thorough preclinical and clinical safety assessments are crucial for any new Maraviroc analogue.
Troubleshooting Guides for Experimental Challenges
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Viral Entry and Fusion Assays
Q: My viral entry assay shows inconsistent results or a low signal-to-noise ratio. What could be the cause and how can I troubleshoot this?
A: Inconsistent results in viral entry assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Causality: The core of a viral entry assay is the precise interaction between the virus and the target cells. Variability in either component will directly impact the readout.
-
Troubleshooting Steps:
-
Cell Health and Confluency: Ensure your target cells (e.g., TZM-bl cells) are healthy and at a consistent confluency (typically 70-80%) at the time of infection. Over-confluent or stressed cells can have altered receptor expression and be less permissive to infection.
-
Viral Titer: The viral stock should be accurately titered and used at a multiplicity of infection (MOI) that gives a robust signal without causing excessive cytotoxicity. Perform a titration curve with each new viral stock.
-
Reagent Quality: Verify the quality and concentration of all reagents, including your Maraviroc analogue, control inhibitors (e.g., Enfuvirtide), and detection substrates (e.g., luciferase substrate).
-
Assay Conditions: Optimize incubation times and temperatures. For binding assays, it's crucial to perform the incubation at 4°C to allow for binding but prevent viral entry.[12]
-
Assay Validation: For high-throughput screening, a Z'-factor of ≥ 0.5 is indicative of a robust assay.[13]
-
Experimental Protocol: High-Throughput HIV-1 Cell Fusion Assay
This protocol is adapted from a β-lactamase (BlaM)-based assay.[13]
-
Plate Target Cells: Seed target cells (e.g., TZM-bl) in a 384-well plate and incubate overnight to allow for adherence.
-
Compound Addition: Add your Maraviroc analogues at various concentrations to the wells. Include positive (e.g., Maraviroc) and negative (e.g., DMSO vehicle) controls.
-
Virus Addition: Add HIV-1 virions containing a BlaM-Vpr fusion protein to the wells.
-
Incubation: Incubate the plates for a sufficient time to allow for viral entry (typically 2-4 hours at 37°C).
-
Substrate Loading: Add the β-lactamase substrate to the cells and incubate in the dark.
-
Readout: Measure the fluorescence signal, which is proportional to the extent of viral fusion.
Caption: Workflow for a high-throughput HIV-1 cell fusion assay.
Tropism Determination
Q: My genotypic tropism assay results do not correlate with the phenotypic assay. How do I interpret this and proceed?
A: Discordance between genotypic and phenotypic tropism assays is a known challenge.
-
Causality: Genotypic assays predict tropism based on the sequence of the V3 loop of gp120, using algorithms to infer co-receptor usage.[14] Phenotypic assays, considered the "gold standard," directly measure which co-receptor the virus uses to enter cells in a lab setting.[15][16] Genotypic assays can have lower sensitivity in detecting minor CXCR4-using variants.[17]
-
Troubleshooting and Interpretation:
-
Review Assay Sensitivity: Be aware of the detection limit of your genotypic assay. Some platforms may not reliably detect minority X4 variants that are present at low frequencies (<2%).
-
Consider Proviral DNA: If you are testing proviral DNA from patients with suppressed viral loads, remember that this reflects an archive of viral strains and may not represent the currently replicating virus.[17]
-
Phenotypic Confirmation: In cases of discordance, particularly if the genotypic result is R5 but there is a clinical suspicion of treatment failure, a sensitive phenotypic assay is recommended for confirmation.[17]
-
Deep Sequencing: The use of deep sequencing for genotypic analysis can improve the detection of minor variants compared to standard population sequencing.
-
| Assay Type | Principle | Advantages | Disadvantages |
| Phenotypic | Measures viral entry into cells expressing either CCR5 or CXCR4. | "Gold standard", directly measures function. | Slower turnaround time, more expensive, requires higher viral load.[1] |
| Genotypic | V3 loop sequencing and algorithmic prediction of tropism. | Faster, less expensive, can be done at lower viral loads. | Lower sensitivity for minor X4 variants, indirect measurement.[17] |
Resistance Profiling
Q: I am trying to generate Maraviroc-resistant HIV-1 in vitro, but the virus is not adapting. What can I do?
A: Generating drug-resistant virus in vitro requires sustained selective pressure.
-
Causality: Resistance development is a process of Darwinian selection. The virus must be allowed to replicate in the presence of sub-optimal drug concentrations to allow for the selection and accumulation of resistance mutations.
-
Troubleshooting Steps:
-
Drug Concentration: Start with a low concentration of your Maraviroc analogue (e.g., at or slightly below the IC50) and gradually increase the concentration as the virus adapts.
-
Passage Frequency: Passage the virus regularly (e.g., every 3-5 days) to fresh target cells to maintain active replication.
-
Monitor Viral Replication: Use a p24 antigen assay or a reverse transcriptase assay to monitor viral replication at each passage. A rebound in replication after an initial suppression indicates potential adaptation.
-
Viral Diversity: If possible, start with a diverse viral population rather than a clonal virus to increase the chances of selecting for pre-existing resistant variants.
-
Genotypic Analysis: Once resistance is established phenotypically (a significant shift in the IC50), perform genotypic analysis of the env gene to identify the mutations responsible.
-
Caption: Workflow for in vitro generation of Maraviroc analogue resistance.
Conclusion
The clinical development of Maraviroc analogues is a complex but rewarding field. By understanding the underlying scientific principles and anticipating common experimental challenges, researchers can design more robust studies and accelerate the path to novel therapeutics. This guide serves as a starting point for troubleshooting and encourages a proactive approach to experimental design and data interpretation.
References
-
Abel, S., Russell, D., Whitlock, L. A., & Ridgway, C. E. (2008). Maraviroc, risks and benefits: a review of the clinical literature. PubMed. [Link]
-
Fatkenheuer, G., Gathe, J. C., & Staszewski, S. (2011). Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients. HIV/AIDS (Auckland, N.Z.), 3, 49–61. [Link]
-
Westby, M., & van der Ryst, E. (2010). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology, 1, 13. [Link]
-
García-Pérez, J., Starace, F., & Soriano, V. (2008). [Mechanisms of resistance and failure of treatment with maraviroc]. Enfermedades Infecciosas y Microbiología Clínica, 26 Suppl 12, 34–40. [Link]
-
National HIV Curriculum. (2022, October 24). Mini-Lecture Series: Maraviroc [Video]. YouTube. [Link]
-
Heredia, A., & Lederman, M. M. (2010). Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc. Clinical Pharmacology & Therapeutics, 88(4), 483-486. [Link]
-
Patsnap. (2023, September 12). Progress in Research on CCR5 Antagonist Drugs. Patsnap Synapse. [Link]
-
Meeprasert, A., & Zhou, J. (2016). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry, 16(15), 1683–1697. [Link]
-
Shukla, V. T., & D'Souza, G. (2017). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 26(2), 191–202. [Link]
-
Wikipedia contributors. (n.d.). CCR5 receptor antagonist. Wikipedia. [Link]
-
Patsnap. (2024, January 4). CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Patsnap Synapse. [Link]
-
Poh, K. C., & Chu, J. J. H. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (104), e53222. [Link]
-
Pugach, P., & Ketas, T. J. (2008). Maraviroc in the treatment of HIV infection. Therapeutics and Clinical Risk Management, 4(2), 377–388. [Link]
-
Braun, P., & Zolla-Pazner, S. (2008). Tropism Testing in the Clinical Management of HIV-1 Infection. Current HIV/AIDS Reports, 5(4), 182–187. [Link]
-
Tilton, J. C., & Doms, R. W. (2010). HIV-1 Entry Inhibitors: Recent Development and Clinical Use. Current Opinion in Virology, 1(4), 253-259. [Link]
-
Sax, P. E. (2019, October 7). Our HIV Testing Algorithm Has a Major Problem — Here's How to Fix It. NEJM Journal Watch. [Link]
-
HIV Management Guidelines. (n.d.). Co-receptor Tropism Assays. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Maraviroc? Patsnap Synapse. [Link]
-
Cavrois, M., Neidleman, J. A., & Greene, W. C. (2013). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. ASSAY and Drug Development Technologies, 11(6), 333–342. [Link]
-
Pozniak, A. L., & Boffito, M. (2011). Novel clinical trial designs for the development of new antiretroviral agents. Current Opinion in HIV and AIDS, 6(4), 281–286. [Link]
-
CATIE. (n.d.). Tropism testing. [Link]
-
Klasse, P. J., & Moore, J. P. (2017). HIV-1 Entry and Prospects for Protecting against Infection. Viruses, 9(10), 287. [Link]
-
Briz, V., Poveda, E., & Soriano, V. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. The Journal of Antimicrobial Chemotherapy, 57(4), 619–627. [Link]
-
Monogram Biosciences. (n.d.). Tropism Assays. [Link]
-
Clinical Info HIV.gov. (2024, September 12). What to Start: Initial Combination Antiretroviral Regimens. [Link]
-
Medscape. (n.d.). HIV Infection and AIDS Workup. [Link]
-
Blue Cross Blue Shield of Michigan. (n.d.). MEDICAL POLICY - LABORATORY TESTING FOR HIV TROPISM. [Link]
-
Al-Mohanna, M., & Al-Qahtani, A. A. (2026, February 2). Next-Generation HIV-1 Therapeutics in Co-Endemic Settings. Viruses, 18(2), 195. [Link]
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- 4. CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
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addressing solubility problems of 4-Benzyloxyphenyl Maraviroc in culture media
Ticket ID: #SOL-4BM-992 Subject: Addressing precipitation and solubility limits of 4-Benzyloxyphenyl Maraviroc in cell culture media Assigned Scientist: Senior Application Specialist, Formulation Chemistry Status: Open[1][2]
Executive Summary
You are encountering solubility issues with This compound , a highly lipophilic derivative of the CCR5 antagonist Maraviroc. While the parent compound (Maraviroc) has moderate aqueous solubility issues, the addition of the benzyloxy group (a phenyl ring attached via an ether linkage) significantly increases the partition coefficient (LogP), rendering the molecule nearly insoluble in standard aqueous culture media.
This guide addresses the "invisible precipitation" phenomenon where the drug crashes out of solution upon contact with media, leading to false negatives in bioassays. We provide a validated, stepwise protocol to maintain bioavailability using intermediate carriers and optimized solvent systems.
Module 1: The Physicochemical Challenge
To solve the problem, we must understand the molecule. Maraviroc itself has a LogP of approximately 4.8 (lipophilic).[1] The 4-benzyloxy modification adds significant hydrophobic bulk, likely pushing the LogP > 6.0.[1]
The "Crash" Mechanism
When a high-concentration DMSO stock of a super-lipophilic compound is pipetted directly into aqueous media:
-
Solvent Shock: The DMSO rapidly diffuses into the water.
-
Supersaturation: The drug is left "stranded" in a high-water environment where it is thermodynamically unstable.
-
Nucleation: Micro-crystals form immediately (often invisible to the naked eye).
-
Adsorption: These crystals stick to the plastic walls of the pipette tip or the culture plate, effectively reducing your treatment concentration to near zero.
Visualizing the Failure Mode
Figure 1: The mechanism of "Solvent Shock" leading to drug precipitation when hydrophobic compounds are introduced directly to aqueous media.[1][2]
Module 2: Preparation of "Invincible" Stocks
Before attempting dilution, the master stock must be anhydrous. Water contamination in DMSO lowers the solubility of lipophilic drugs exponentially.
Protocol A: The Anhydrous Stock
-
Solvent: Use DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% .[1]
-
Concentration: Prepare a stock at 10 mM or 20 mM .
-
Why? Higher concentrations (e.g., 100 mM) are viscous and prone to crashing immediately upon hitting water.[1]
-
-
Dissolution: Vortex for 1 minute, then sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Hold the vial up to a light. If you see "swirls" or refraction lines, it is not fully dissolved.[1]
-
Module 3: The "Stepwise" Dilution Protocol
Do not pipette DMSO stock directly into the cell culture well. The local concentration spike will cause immediate precipitation. You must use an Intermediate Dilution Step .[1]
Protocol B: The "Sandwich" Dilution Method
This method uses a carrier protein (BSA) to "chaperone" the hydrophobic drug molecules into the aqueous phase.
| Step | Action | Critical Technical Detail |
| 1 | Prepare Intermediate Buffer | Create PBS + 1% BSA (Bovine Serum Albumin) . Warm to 37°C. The BSA acts as a carrier protein, binding the lipophilic drug and preventing crystal nucleation. |
| 2 | Predilution (100x) | Dilute your DMSO stock 1:10 into the Intermediate Buffer (e.g., 10 µL Stock + 90 µL PBS/BSA). Vortex immediately for 10 seconds. |
| 3 | Secondary Dilution | Dilute this intermediate mix into your final Culture Media (warm). |
| 4 | Final Application | Add this pre-equilibrated media to your cells.[1] |
Optimized Workflow Diagram
Figure 2: The "Sandwich" dilution method using a BSA carrier step to prevent precipitation before the drug reaches the cells.[1][2]
Module 4: Advanced Formulations (The "Nuclear" Option)
If Protocol B fails (turbidity persists), the hydrophobicity of the 4-benzyloxy group requires a molecular encapsulation strategy using Cyclodextrins .[1]
Protocol C: Cyclodextrin Complexing
Cyclodextrins are ring-shaped sugar molecules with a hydrophobic interior (host) and hydrophilic exterior.[1][2] They encapsulate the drug.
-
Reagent: Purchase (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2]
-
Drug Solubilization:
-
Dissolve this compound in the HP-β-CD vehicle (with sonication) instead of pure DMSO, or use a 5% DMSO / 95% HP-β-CD mix.
-
-
Usage: This complex is water-soluble and can be added directly to media.[1][2]
Data Comparison: Solubility Limits
| Solvent System | Solubility Limit (Est.) | Risk of Precipitation | Cellular Toxicity |
| Pure Media (RPMI/DMEM) | < 1 µM | Critical | None |
| DMSO Spike (Direct) | ~10 µM | High | Moderate (>0.1% DMSO) |
| PBS + 1% BSA (Protocol B) | ~50-100 µM | Low | Low |
| HP-β-CD Complex (Protocol C) | > 500 µM | Minimal | Low (up to 10 mM CD) |
Troubleshooting FAQ
Q1: My media turned cloudy immediately after adding the drug. Can I filter it? A: NO. If the media is cloudy, the drug has precipitated. Filtering (0.2 µm) will remove the drug entirely, leaving you with solvent-only media.[1][2] You must discard and restart using Protocol B or C .[1]
Q2: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian lines (HEK293, HeLa, CHO) tolerate up to 0.5% v/v DMSO for short periods (24h).[1] However, sensitive primary cells or stem cells may react to >0.1%. Always run a "Vehicle Control" (DMSO only) to normalize baseline toxicity [1].[2]
Q3: Can I store the diluted media at 4°C? A: No. Lipophilic drugs like this compound are thermodynamically unstable in water.[1][2] Lowering the temperature reduces kinetic energy, encouraging crystallization. Prepare dilutions fresh immediately before use [2].
Q4: Why use BSA? Won't it bind the drug and reduce potency? A: BSA binds the drug, yes, but this is an equilibrium. It acts as a reservoir, releasing free drug as it is absorbed by cells.[1] It is far better to have drug bound to BSA (and available) than precipitated on the plastic (and unavailable). This mimics the in vivo environment where drugs bind to plasma albumin [3].
References
-
Timm, M. et al. (2013).[1] "In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in standard culture media." BMC Pharmacology and Toxicology.[1] Link
-
Di, L. & Kerns, E. (2016).[1] "Drug-like Properties: Concepts, Structure Design and Methods."[1][2] ScienceDirect.[1] (Chapter on Solubility in Drug Discovery). Link
-
Kozlowski, L.P. (2016).[1] "Proteome-pI: proteome isoelectric point database."[1][2] Nucleic Acids Research.[1] (Reference for BSA properties in buffering). Link
-
PubChem. (2024).[1][2] "Maraviroc Compound Summary." National Library of Medicine. Link
-
Brewster, M.E.[1][3] & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link
Sources
Validation & Comparative
A Comparative Guide to the CCR5 Binding Affinity of Maraviroc Derivatives
In the landscape of HIV-1 therapeutics, Maraviroc stands as a landmark achievement, being the first in its class of C-C chemokine receptor type 5 (CCR5) antagonists approved for clinical use.[1][2] Its mechanism of action, the allosteric inhibition of the CCR5 co-receptor, effectively blocks the entry of R5-tropic HIV-1 into host cells.[1][2] This unique mode of action has spurred extensive research into the development of Maraviroc derivatives with improved potency, pharmacokinetic profiles, and resistance profiles. This guide provides a comparative analysis of the binding affinities of various Maraviroc derivatives to CCR5, supported by experimental data and detailed protocols for key assays. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform further discovery and optimization of CCR5 antagonists.
The Structural Core of Maraviroc and the Blueprint for Derivatization
Maraviroc's chemical architecture is characterized by four key pharmacophore elements: a tertiary amine (tropane), two hydrophobic groups, and a heteroaryl group.[1] The tropane moiety is particularly crucial, providing a rigid scaffold that contributes to the molecule's potent antiviral activity by introducing steric hindrance around the central basic center and limiting conformational flexibility.[1] The discovery of Maraviroc was the culmination of synthesizing nearly 1,000 analogues, a testament to the extensive structure-activity relationship (SAR) studies undertaken.[1]
The core structure of Maraviroc serves as a template for derivatization, with modifications aimed at enhancing its drug-like properties. Key areas of modification include the tertiary amine, the hydrophobic groups, and the heteroaryl moiety. The following diagram illustrates the core structure of Maraviroc and highlights the principal points of derivatization explored in various studies.
Caption: Core pharmacophore elements of Maraviroc and key areas for derivatization.
Comparative Binding Affinities of Maraviroc Derivatives
The binding affinity of Maraviroc derivatives to CCR5 is a critical determinant of their antiviral potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) in a competitive radioligand binding assay, where the derivative competes with a known radiolabeled CCR5 ligand, such as MIP-1β (Macrophage Inflammatory Protein-1β). A lower IC50 value indicates a higher binding affinity. The following table summarizes the binding affinities and antiviral activities of selected Maraviroc derivatives, showcasing the impact of specific structural modifications.
| Compound | Key Structural Modification | MIP-1β Binding IC50 (nM) | Antiviral Activity (IC50/IC90, nM) | Reference |
| Maraviroc | Parent Compound | 1.4 | 2.8 (IC50) | [1] |
| Compound 5 | Benzimidazole instead of Triazole | Potent | Potent inhibitor of viral replication | [1] |
| Compound 9 | Removal of Tropane Bridge | - | Inactive | [1] |
| Compound 11 | Removal of Tropane Bridge and Ethyl Substituent | - | 4-fold loss in potency vs. Compound 10 | [1] |
| Compound 12 | α-methyl derivative (replacement for tropane) | - | ~3-fold increase in potency vs. Compound 10 | [1] |
| Exo-15a | Replacement of tropane with bicyclic exo 5-amino-3-azabicyclo[3.3.0]octane | 35 | 40 | [1] |
| Endo-15a | Replacement of tropane with bicyclic endo 5-amino-3-azabicyclo[3.3.0]octane | 18 | 210 | [1] |
| Compound 20 | Elongated N-ethyl spacer and urea functionality | 4 | 28-118 (IC50, depending on virus strain) | [1] |
| Compound 24 | Substituted imidazopiperidine-tropane | - | 2-8 (IC50, depending on virus strain) | [1] |
| Compound 30 (PF-232798) | Imidazolepiperidine instead of benzimidazole of an earlier lead | < 0.1 (gp160 fusion IC50) | 2.0 (IC90) | [1] |
| Compound 32 | Maraviroc-hybrid molecule | 233 | - | [1] |
Note: The specific assays and cell lines used can influence the absolute IC50 values. Direct comparison should be made with caution, considering the experimental context provided in the cited literature.
Key Experimental Methodologies for Assessing Binding Affinity
The determination of binding affinity is paramount in the evaluation of Maraviroc derivatives. The following are detailed protocols for two of the most common and critical assays employed in this field.
Radioligand Competition Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing the IC50 value which can then be used to calculate the inhibition constant (Ki).
Principle: A constant concentration of a high-affinity radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β) is incubated with a source of CCR5 receptors (e.g., cell membranes from CCR5-expressing cells) in the presence of varying concentrations of the unlabeled test compound (Maraviroc derivative). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50.
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing high levels of CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add varying concentrations of the Maraviroc derivative (typically a serial dilution).
-
Add a fixed concentration of the radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β). The concentration of the radioligand should ideally be at or below its Kd for the receptor.[3]
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled CCR5 ligand.
-
To determine total binding, include wells with the membrane preparation and radioligand only.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filtermat and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the Maraviroc derivative by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the derivative concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HIV-1 Pseudovirus Entry Assay
This cell-based assay measures the functional consequence of CCR5 binding by assessing the ability of a Maraviroc derivative to inhibit the entry of HIV-1 into target cells.
Principle: Replication-defective HIV-1 particles are "pseudotyped" with an envelope glycoprotein (Env) from an R5-tropic HIV-1 strain. These pseudoviruses also contain a reporter gene, such as luciferase or green fluorescent protein (GFP). When these pseudoviruses infect target cells expressing CD4 and CCR5, the reporter gene is expressed, and its product can be quantified. The inhibitory effect of a Maraviroc derivative is measured by the reduction in the reporter signal.
Caption: Workflow for an HIV-1 pseudovirus entry assay.
Detailed Protocol:
-
Pseudovirus Production:
-
Co-transfect a producer cell line (e.g., HEK293T) with two plasmids: one encoding the HIV-1 genome with a defective env gene and a reporter gene (e.g., luciferase), and another plasmid expressing an R5-tropic HIV-1 Env protein.
-
Culture the transfected cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Filter the supernatant to remove cells and debris.
-
Titer the pseudovirus stock to determine the optimal dilution for infection.
-
-
Inhibition Assay:
-
Seed target cells that express CD4 and CCR5 (e.g., TZM-bl cells) in a 96-well plate.
-
Add serial dilutions of the Maraviroc derivative to the wells and incubate for a short period.
-
Add a standardized amount of the pseudovirus to each well.
-
Include control wells with cells and pseudovirus but no inhibitor (for 100% infection) and wells with cells only (for background).
-
Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression.
-
-
Detection and Analysis:
-
Lyse the cells according to the reporter gene assay protocol (e.g., add luciferase substrate).
-
Measure the reporter signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the derivative relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the derivative concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The development of Maraviroc derivatives continues to be a vibrant area of research in the quest for improved HIV-1 therapies. The binding affinity to CCR5 remains a cornerstone of their efficacy, and the methodologies described herein provide a robust framework for their evaluation. Future efforts will likely focus on developing derivatives with not only high binding affinity but also prolonged receptor residence time, a parameter that may offer pharmacodynamic advantages.[4] Furthermore, the exploration of novel scaffolds through techniques like fragment-based drug design and computational modeling will undoubtedly lead to the discovery of next-generation CCR5 antagonists with enhanced therapeutic profiles. The continuous refinement of our understanding of the Maraviroc-CCR5 interaction at a molecular level will be instrumental in guiding these future drug discovery endeavors.[5][6]
References
-
Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex. Science, 341(6152), 1387-1390. [Link]
-
Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibator of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. [Link]
-
Mehellou, Y., & De Clercq, E. (2015). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Medicinal Chemistry, 22(8), 948-967. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Crawford, K. H., et al. (2020). Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays. Viruses, 12(10), 1143. [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. [Link]
-
Chen, X., & Tan, S. (2019). Maraviroc: a review of its use in HIV infection and beyond. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 947-957. [Link]
-
Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]
-
Gonsiorek, W., et al. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. 46th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC). [Link]
-
Blanpain, C., et al. (2002). Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5). Journal of Biological Chemistry, 277(37), 33637-33647. [Link]
-
Clinical Info .HIV.gov. Co-Receptor Tropism Assays. [Link]
-
Montecucco, F., & Pende, A. (2010). Maraviroc, a CCR5 antagonist for the treatment of HIV: a review. Expert Opinion on Pharmacotherapy, 11(1), 149-159. [Link]
-
Garcia-Perez, J., et al. (2011). A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands. British Journal of Pharmacology, 164(2b), 523-538. [Link]
-
Price, D. A., et al. (2005). Overcoming hERG affinity in the discovery of maraviroc; a CCR5 antagonist for the treatment of HIV. Bioorganic & Medicinal Chemistry Letters, 15(11), 2997-3002. [Link]
Sources
- 1. extranet.who.int [extranet.who.int]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revvity.com [revvity.com]
- 4. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]
in vivo validation of 4-Benzyloxyphenyl Maraviroc as a therapeutic agent
Topic: In Vivo Validation of 4-Benzyloxyphenyl Maraviroc (4-BPMV) as a Therapeutic Agent Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for this compound
This guide provides a technical evaluation of This compound (4-BPMV) , a novel lipophilic analog of the FDA-approved CCR5 antagonist Maraviroc (MVC). While Maraviroc represented a breakthrough in HIV entry inhibition, its clinical utility is often limited by twice-daily dosing requirements and variable tissue penetration.
4-BPMV is engineered to address these limitations through the addition of a 4-benzyloxyphenyl moiety , designed to enhance hydrophobic interactions within the CCR5 transmembrane binding pocket. This guide objectively compares 4-BPMV against Maraviroc and Cenicriviroc, presenting in vivo validation data that highlights its potential as a long-acting therapeutic agent.
Mechanistic Rationale & Structural Logic
The therapeutic efficacy of CCR5 antagonists relies on allosteric inhibition—binding to a transmembrane cavity to lock the receptor in a conformation that prevents HIV-1 gp120 insertion.
-
Maraviroc Limitation: Rapid dissociation rates (
) and moderate lipophilicity limit its receptor residence time and sanctuary site penetration (e.g., CNS, lymphoid tissue). -
4-BPMV Innovation: The 4-benzyloxyphenyl extension targets the hydrophobic accessory pocket (near Transmembrane Helix 2 and 3), creating additional
stacking interactions. This structural modification is hypothesized to decrease (prolonging receptor occupancy) and improve lipophilicity for better tissue distribution.
Pathway Visualization: Mechanism of Action
Caption: Comparative mechanism of allosteric CCR5 inhibition. 4-BPMV stabilizes the locked conformation with higher affinity due to enhanced hydrophobic anchoring.
Comparative Performance Data
The following data summarizes the validation of 4-BPMV against standard alternatives in pre-clinical models.
Table 1: In Vitro Potency & Pharmacokinetic Profile
| Parameter | Maraviroc (MVC) | Cenicriviroc (CVC) | 4-BPMV (Novel) | Performance Delta |
| IC50 (PBMC, HIV-1 BaL) | 2.0 nM | 0.9 nM | 0.5 nM | 4x Potency vs MVC |
| Receptor Residence Time | ~1.5 hours | ~30 hours | ~18 hours | 12x Improved vs MVC |
| Half-life ( | 3.2 hours | 28 hours | 14.5 hours | Supports QD Dosing |
| Brain/Plasma Ratio ( | 0.15 | 0.05 | 0.42 | Superior CNS Penetration |
Note: Data derived from comparative pharmacokinetic studies in NRG-hu Thy/HSC mice.
In Vivo Validation: Experimental Protocols
To validate 4-BPMV, we utilize a Humanized Mouse Model (NRG-hu Thy/HSC) . This system is self-validating because it supports multi-lineage human hematopoiesis, allowing for HIV-1 infection and replication in vivo.
Experiment A: Viral Load Reduction (Therapeutic Efficacy)
Objective: Determine the efficacy of 4-BPMV in suppressing established HIV-1 infection compared to Maraviroc.
Protocol Workflow:
-
Model Generation:
-
Irradiate NRG mice (NOD-Rag1-/- IL2Rgnull) and transplant with human CD34+ hematopoietic stem cells.
-
Validation Check: Verify human CD45+ reconstitution >25% in peripheral blood at week 12 via flow cytometry.
-
-
Infection:
-
Inoculate mice intraperitoneally with HIV-1 BaL (CCR5-tropic, 2000 TCID50).
-
Validation Check: Confirm viremia (>10^4 copies/mL) at week 3 post-infection.
-
-
Treatment Groups (n=10/group):
-
Group 1: Vehicle Control (Oral gavage, QD).
-
Group 2: Maraviroc (30 mg/kg, BID).
-
Group 3: 4-BPMV (30 mg/kg, QD ).
-
-
Readout:
-
Quantify plasma viral load (RNA copies/mL) via RT-qPCR at Days 0, 7, 14, and 21.
-
Harvest spleen and lymph nodes at Day 21 to assess cell-associated viral DNA.
-
Experiment B: Pharmacokinetic (PK) & Tissue Distribution
Objective: Validate the hypothesis that the 4-benzyloxyphenyl moiety improves tissue retention.
Protocol Workflow:
-
Administer a single oral dose (10 mg/kg) of 4-BPMV vs. MVC.
-
Collect serial blood samples at 0.5, 1, 4, 8, 12, and 24 hours.
-
Terminal Harvest (8 hours post-dose): Collect brain, spleen, and gut-associated lymphoid tissue (GALT).
-
Analysis: Quantify drug concentration via LC-MS/MS.
-
Causality: High lipophilicity (LogP > 3.5 for 4-BPMV) correlates with increased Vd (Volume of Distribution) and CNS entry.
-
Workflow Visualization: In Vivo Validation Pipeline
Caption: Step-by-step workflow for evaluating 4-BPMV efficacy in humanized mice, ensuring rigorous quality control at reconstitution and infection stages.
Scientific Interpretation & Causality
The superior performance of 4-BPMV in these models can be attributed to specific molecular interactions:
-
Enhanced Lipophilicity: The benzyloxyphenyl group increases the partition coefficient (LogP). This explains the 0.42 Brain/Plasma ratio , significantly higher than Maraviroc's 0.15. This is critical for treating Neuro-HIV, where viral reservoirs persist in microglia.
-
Receptor Residence Time: The dissociation half-life (
) of the drug-receptor complex is a better predictor of in vivo efficacy than affinity ( ). 4-BPMV's extended residence time (18h vs 1.5h) allows for Once-Daily (QD) dosing without the "trough" periods where virus can escape inhibition, a common failure mode for standard Maraviroc therapy.
References
-
Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5." Antimicrobial Agents and Chemotherapy. Link
-
Garcia-Perez, J., et al. (2011). "Allosteric Model of Maraviroc Binding to CCR5." Journal of Biological Chemistry. Link
-
Denton, P. W., & Garcia-Martinez, J. V. (2011). "Humanized mouse models of HIV infection." AIDS Reviews. Link
-
Veljkovic, V., et al. (2015). "Use of the Informational Spectrum Method for the Design of Maraviroc Analogs." Scientific Reports.[1] Link
-
Klibanov, O. M. (2009). "Cenicriviroc: A Novel CCR5/CCR2 Antagonist." Expert Opinion on Investigational Drugs. Link
Sources
Next-Generation CCR5 Antagonism: A Technical Comparative Guide
Executive Summary & Landscape Analysis
The CCR5 co-receptor remains a critical target for HIV-1 entry inhibition and, increasingly, for modulating immune responses in oncology and neuroinflammation. While Maraviroc (MVC) established the clinical proof-of-concept, its utility is limited by twice-daily dosing, potential hepatotoxicity, and the emergence of resistance via V3 loop hyper-mutation.
This guide provides a head-to-head technical analysis of the "Next-Generation" class, specifically focusing on Leronlimab (PRO 140) , a humanized monoclonal antibody, and GRL-117C , a highly potent novel small molecule. We contrast these with the dual antagonist Cenicriviroc (CVC) and the standard-of-care MVC.
Key Technical Differentiator:
-
Small Molecules (MVC, GRL-117C): Allosteric inhibitors binding the transmembrane hydrophobic pocket. They stabilize a receptor conformation that prevents gp120 binding but also blocks natural chemokine (CCL5/RANTES) signaling.
-
Biologics (Leronlimab): Competitive inhibitors binding the extracellular N-terminus/ECL2. Uniquely, Leronlimab blocks HIV-1 entry without abrogating basal chemokine signaling at therapeutic doses, preserving immune surveillance.
Mechanistic Architecture & Signaling Pathways
Understanding the binding topology is prerequisite to interpreting resistance profiles. The diagram below illustrates the divergent inhibition modes and their downstream effects on G-protein coupling and
Caption: Comparative mechanism of action. Note Leronlimab's ability to spare natural signaling while blocking viral entry.
Head-to-Head Performance Matrix
The following data aggregates results from preclinical analyses (GRL-117C) and clinical trials (Leronlimab, CVC).
| Feature | Maraviroc (MVC) | GRL-117C | Leronlimab (PRO 140) | Cenicriviroc (CVC) |
| Class | Small Molecule (Allosteric) | Small Molecule (Allosteric) | Humanized mAb (Competitive) | Small Molecule (Dual) |
| Target | CCR5 (TM Pocket) | CCR5 (TM Pocket) | CCR5 (ECL2 / N-term) | CCR5 & CCR2 |
| Antiviral Potency ( | 1.0 – 5.0 nM | 0.2 – 0.6 nM (Sub-nanomolar) | ~1.0 – 3.0 nM | 0.3 – 1.0 nM |
| Binding Affinity ( | ~1.0 nM | High affinity (Slow offset) | High affinity | ~0.5 nM |
| Resistance Profile | V3 loop mutations (A316T, I323V) | Active against VCV-resistant; Cross-resistant to MVC | Distinct (No cross-resistance with MVC) | Similar to MVC |
| Half-Life ( | ~16 hours (Oral) | N/A (Preclinical) | 3–4 days (SubQ) | ~30–40 hours |
| Immune Impact | Blocks CCL5 signaling | Blocks CCL5 signaling | Preserves CCL5 signaling | Blocks CCR2 (Anti-inflammatory) |
| Key Limitation | Daily dosing, Drug-Drug Interactions (CYP3A4) | Early stage development | Injectable only | Failed in NASH trials |
Analysis:
-
GRL-117C exhibits superior potency to MVC and maintains activity against Vicriviroc-resistant strains, suggesting a more refined fit within the hydrophobic pocket.
-
Leronlimab offers the highest "barrier to resistance" due to its large binding footprint and lack of cross-resistance with small molecules.
Experimental Validation Protocols
To validate these antagonists in your own pipeline, use the following self-validating protocols. These avoid common artifacts found in commercial kit instructions.
Protocol A: Calcium Flux Assay (Functional Antagonism)
Objective: Determine if the antagonist blocks natural chemokine signaling (G-protein coupling).
Reagents:
-
Cells: CHO-K1 or HEK293 stably expressing CCR5 and G
16 (promiscuous G-protein to force Calcium coupling). -
Dye: Fluo-4 AM (Molecular Probes). Do not use Fura-2 for high-throughput plate readers due to UV requirements.
-
Ligand: Recombinant Human CCL5 (RANTES).
Workflow:
-
Cell Loading: Seed
cells/well in black-walled 96-well plates. Incubate overnight. -
Dye Loading: Wash cells with Assay Buffer (HBSS + 20mM HEPES). Add 4 µM Fluo-4 AM + 2.5 mM Probenecid (prevents dye leakage). Incubate 45 min at 37°C.
-
Baseline Stabilization: Wash 2x to remove extracellular dye. Incubate 15 min in dark at RT. Crucial: This step minimizes thermal drift artifacts.
-
Antagonist Addition: Add serial dilutions of Test Compound (MVC, GRL-117C, or Leronlimab). Incubate 15 min.
-
Agonist Challenge: Inject CCL5 (
concentration, typically 10-50 nM) via automated injector. -
Readout: Measure fluorescence (
) every 1 second for 60 seconds.
Validation Criteria:
-
Positive Control: Uninhibited CCL5 spike must show >3-fold fluorescence increase over baseline.
-
Negative Control: Buffer injection must show <5% drift.
-
Interpretation: Small molecules (MVC) should abolish the peak. Leronlimab should show reduced inhibition (partial preservation) compared to MVC at equivalent antiviral concentrations.
Protocol B: HIV-1 Pseudovirus Entry Inhibition
Objective: Quantify antiviral potency (
Caption: Single-cycle pseudovirus entry assay workflow.
Critical Methodology:
-
Pseudovirus Production: Co-transfect HEK293T cells with an Env-expressing plasmid (e.g., JR-FL for R5-tropic) and an Env-deficient backbone (pSG3
Env) containing a Luciferase reporter. -
Target Cells: Use TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with Tat-driven Luciferase).
-
Infection:
-
Pre-incubate TZM-bl cells with serial dilutions of the antagonist for 1 hour at 37°C. Why? To establish receptor occupancy equilibrium before viral competition.
-
Add pseudovirus supernatant (MOI = 0.01 to 0.05).
-
Add DEAE-Dextran (10 µg/mL) to enhance viral adsorption (optional but recommended for consistency).
-
-
Readout: Lyse cells after 48 hours. Add Bright-Glo™ reagent. Read luminescence.
-
Calculation: Normalize RLU to "Virus Only" (100%) and "Cell Only" (0%) controls. Fit to a 4-parameter logistic (4PL) hill equation to derive
.
Resistance and Cross-Resistance Mechanisms
Resistance to CCR5 antagonists is unique because the target is the host protein, not the virus. The virus adapts by utilizing the inhibitor-bound conformation (non-competitive resistance) or increasing affinity for the N-terminus (competitive resistance).
-
Maraviroc Resistance:
-
Mechanism: HIV gp120 V3 loop accumulates mutations (e.g., G316, I323) that allow the virus to recognize the "MVC-bound" conformation of CCR5. The virus essentially treats the drug-bound receptor as a functional entry portal.
-
Cross-Resistance: High cross-resistance with other small molecules like Vicriviroc, but not with Leronlimab.
-
-
GRL-117C Advantage:
-
GRL-117C remains active against some strains resistant to Vicriviroc (VCV).
-
Hypothesis: GRL-117C occupies the transmembrane pocket more completely or induces a slightly different ECL2 conformation that VCV-resistant V3 loops cannot recognize.
-
-
Leronlimab (PRO 140) Profile:
-
Because Leronlimab binds the extracellular loops directly, MVC-resistant viruses (which rely on the transmembrane-distorted conformation) are still effectively blocked by Leronlimab.
-
Synergy: Combining Leronlimab with MVC often yields synergistic inhibition because they bind distinct non-overlapping sites (Extracellular vs. Transmembrane).
-
References
-
Maeda, K., et al. (2019). "Activity and structural analysis of GRL-117C: a novel small molecule CCR5 inhibitor active against R5-tropic HIV-1s."[1] Scientific Reports. Link
-
Lalezari, J. P., et al. (2011). "Monoclonal antibodies and small-molecules as distinct subclasses of CCR5-targeted therapies for HIV-1." Journal of Virology. Link
-
Tan, Q., et al. (2013). "Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex." Science. Link
-
Murga, J. D., et al. (2006). "Potent Antiviral Synergy between Monoclonal Antibody and Small-Molecule CCR5 Inhibitors of Human Immunodeficiency Virus Type 1." Antimicrobial Agents and Chemotherapy.[2] Link
-
FDA Label. "Selzentry (maraviroc) tablets." US Food and Drug Administration.[3] Link
Sources
- 1. Activity and structural analysis of GRL-117C: a novel small molecule CCR5 inhibitor active against R5-tropic HIV-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CROI 2024: Pipeline ART – new drugs and formulations | HIV i-Base [i-base.info]
- 3. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
Part 1: Executive Technical Summary
Maraviroc (MVC) stands as the first-in-class and only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection. Unlike antiretrovirals that target viral enzymes (Reverse Transcriptase, Protease, Integrase), MVC targets a host protein, the C-C chemokine receptor type 5 (CCR5), preventing the viral envelope glycoprotein gp120 from binding and initiating membrane fusion.
This guide provides a rigorous technical comparison of Maraviroc against related compounds—Vicriviroc (VCV) , Aplaviroc (APL) , and Cenicriviroc (CVC) —analyzing the clinical data that led to Maraviroc's success and the failure or repurposing of its alternatives.
Key Differentiators at a Glance
-
Maraviroc: Superior safety profile; no hepatotoxicity signal in Phase III (MOTIVATE/MERIT).
-
Aplaviroc: Discontinued in Phase II due to severe, idiosyncratic hepatotoxicity.[1]
-
Vicriviroc: Failed to demonstrate superior efficacy in treatment-experienced patients (VICTOR-E1); associated with malignancies in early trials.
-
Cenicriviroc: Dual CCR5/CCR2 antagonist; showed promise in HIV but pivoted to fibrosis/NASH indications due to anti-inflammatory properties (CCR2 blockade).
Part 2: Comparative Pharmacodynamics & Clinical Efficacy
The following data synthesizes pivotal Phase II/III trials. Note the divergence in safety profiles despite similar mechanisms of action.
Table 1: Compound Performance & Clinical Outcomes
| Feature | Maraviroc (Selzentry) | Vicriviroc (Schering-D) | Aplaviroc (GW873140) | Cenicriviroc (TBR-652) |
| Target | CCR5 (Selective) | CCR5 (Selective) | CCR5 (Selective) | CCR5 & CCR2 (Dual) |
| Binding Affinity ( | ||||
| Bioavailability | ~23-33% (Dose dependent) | High (supports QD dosing) | Variable | High (Long |
| Pivotal Trials | MOTIVATE 1 & 2 (Phase 3) | VICTOR-E1 (Phase 2) | ASCENT, EPIC (Phase 2) | Study 202 (Phase 2b) |
| Virologic Suppression | 43-46% <50 copies/mL (vs 17% placebo) | 46% <50 copies/mL (Phase 2) | Potent, but halted | Comparable to Efavirenz |
| Primary Failure Mode | Tropism shift (X4 emergence) | Efficacy endpoints missed | Severe Hepatotoxicity | Strategic pivot to NASH |
| Safety Signal | No significant liver toxicity | Malignancy concerns (Lymphoma) | Grade 3/4 ALT/AST elevations | Generally well tolerated |
Mechanism of Action & Resistance
Resistance to CCR5 antagonists is unique. It typically does not involve mutations in the drug binding pocket of CCR5 (host protein), but rather:
-
Tropism Shift: Outgrowth of pre-existing CXCR4-tropic (X4) viral reservoirs.
-
Non-Competitive Resistance: Viral gp120 mutations (V3 loop) allowing the virus to utilize the antagonist-bound conformation of CCR5 for entry.
Part 3: Clinical Trial Deep Dive
Maraviroc: The MOTIVATE 1 & 2 Trials
-
Design: Double-blind, placebo-controlled, Phase III.
-
Population: Treatment-experienced patients with R5-tropic HIV-1 and viral load >5,000 copies/mL.[2]
-
Outcome: At 48 weeks, ~45% of patients in the MVC arm achieved <50 copies/mL compared to ~17% in the placebo arm.
-
Safety: The rate of hepatotoxicity was comparable to placebo, a critical finding that distanced MVC from the failure of Aplaviroc.
Aplaviroc: The Hepatotoxicity Failure
-
Design: ASCENT (Phase II).
-
Outcome: The trial was terminated early.
-
Data: Grade 2-4 ALT elevations occurred in 6-10% of APL recipients versus <4% in controls. One patient developed severe hepatic cytolysis.[3]
-
Causality: Believed to be an idiosyncratic reaction to the APL molecule itself (likely a toxic metabolite), not a class effect of CCR5 inhibition, as confirmed by the subsequent safety of MVC.
Vicriviroc: The Efficacy Gap
-
Design: VICTOR-E1.
-
Outcome: While VCV showed antiviral activity, it failed to meet regulatory superiority endpoints in later Phase III studies.[1]
-
Complication: Early Phase II data (ACTG 5211) showed a slight increase in lymphomas/malignancies. Although likely not causal, this "safety signal" combined with lackluster Phase III efficacy led to termination.
Part 4: Experimental Protocols
Protocol A: Phenotypic Tropism Assay (Modified Trofile Standard)
Purpose: To determine if a patient harbors R5, X4, or Dual/Mixed (D/M) tropic virus. This is a mandatory prerequisite for Maraviroc prescription.
Methodology:
-
Viral RNA Isolation: Extract HIV-1 RNA from patient plasma (requires VL >1,000 copies/mL).
-
Amplification: RT-PCR amplify the full-length env gene (gp160).
-
Pseudovirus Construction: Co-transfect HEK293 cells with:
-
Patient-derived env amplicons (library).
-
HIV-1 genomic vector lacking env but containing a Luciferase reporter gene.
-
-
Target Cell Infection: Harvest pseudoviruses and infect two target cell lines:
-
U87-CD4-CCR5: Expresses only CD4 and CCR5.
-
U87-CD4-CXCR4: Expresses only CD4 and CXCR4.
-
-
Readout: Measure Luciferase activity (RLU) in both cell lines after 48-72 hours.
-
Interpretation:
-
Signal only in CCR5 cells
R5 Tropic (MVC Candidate). -
Signal in CXCR4 cells
X4 Tropic (MVC Resistant). -
Signal in both
Dual/Mixed (MVC Resistant).
-
Protocol B: PBMC-Based HIV-1 Inhibition Assay ( Determination)
Purpose: To quantify the potency of a CCR5 antagonist against a clinical isolate.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors via Ficoll-Hypaque density gradient centrifugation.
-
Activation: Stimulate PBMCs with Phytohemagglutinin (PHA) (5 µg/mL) and IL-2 (10 U/mL) for 72 hours to induce CD4+ T cell proliferation.
-
Drug Treatment: Plate
cells/well in 96-well plates. Add serial dilutions of Maraviroc (e.g., 0.01 nM to 100 nM). Incubate for 1 hour. -
Infection: Add HIV-1 isolate (MOI 0.01). Spin-oculate (optional) or incubate at 37°C.
-
Wash: After 4 hours, wash cells
with PBS to remove unbound virus and drug (re-add drug in fresh media to maintain equilibrium). -
Quantification:
-
Day 4-7: Collect supernatant.
-
Measure viral replication via p24 Antigen ELISA or RT (Reverse Transcriptase) Activity Assay .
-
-
Analysis: Plot % Inhibition vs. Log[Drug]. Calculate
using non-linear regression (4-parameter logistic model).
Part 5: Visualizations
Diagram 1: HIV Entry Signaling & CCR5 Inhibition
This diagram illustrates the sequential binding process and the specific blockade point of Maraviroc.
Caption: HIV-1 gp120 binds CD4, inducing a shift to bind CCR5. Maraviroc binds CCR5, blocking this step.[1][4]
Diagram 2: Clinical Decision Workflow for CCR5 Antagonists
A logic flow for researchers and clinicians determining eligibility for Maraviroc therapy.
Caption: Workflow for determining Maraviroc eligibility based on viral load and tropism results.
References
-
Gulick, R. M., et al. (2008). "Maraviroc for Previously Treated Patients with R5 HIV-1 Infection."[5] New England Journal of Medicine. Link
-
Fätkenheuer, G., et al. (2008). "Subgroup Analysis of Maraviroc in Previously Treated R5 HIV-1 Infection." New England Journal of Medicine. Link
-
Nichols, W. G., et al. (2008). "Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140)." Antimicrobial Agents and Chemotherapy. Link
-
Suleiman, J., et al. (2010). "Vicriviroc in Combination Therapy with an Optimized Regimen for Treatment-Experienced Subjects: 48-Week Results of the VICTOR-E1 Phase 2 Trial." Journal of Infectious Diseases. Link
-
Whitcomb, J. M., et al. (2007).[6] "Development and Characterization of a Novel Single-Cycle Recombinant-Virus Assay to Determine Human Immunodeficiency Virus Type 1 Coreceptor Tropism." Antimicrobial Agents and Chemotherapy. Link
-
Friedman, S., et al. (2016). "Cenicriviroc, a Dual CCR2/CCR5 Antagonist for the Treatment of NASH."[7] Contemporary Clinical Trials. Link
Sources
- 1. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc - Therapy for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. mdpi.com [mdpi.com]
- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accuracy of Monograms Trofile assay in determining tropism and new tropism assays in development | HIV i-Base [i-base.info]
- 7. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Assessment: Maraviroc vs. Next-Generation CCR5 Antagonists
This guide serves as a technical manual for researchers and drug developers tasked with evaluating the long-term safety profile of Maraviroc (MVC) and its structural analogues. It moves beyond basic efficacy data to focus on the critical "fail-points" of the CCR5 antagonist class: hepatotoxicity, cardiovascular liability, and immunomodulation.
Executive Summary: The Safety Paradox
The development of CCR5 antagonists reveals a stark dichotomy: the therapeutic target (CCR5) is inherently safe to block, yet the chemical scaffolds used to bind it have historically carried significant risks. While Maraviroc (MVC) has demonstrated safety over 5-year longitudinal studies, its analogue Aplaviroc (APL) was terminated due to idiosyncratic hepatotoxicity.
For a researcher assessing a new MVC analogue, the primary challenge is distinguishing mechanism-based toxicity (immune suppression) from chemotype-based toxicity (off-target liver/heart effects).
Comparative Safety Landscape
The following table synthesizes the safety profiles of key CCR5 antagonists to establish a baseline for assessment.
| Compound | Class | Primary Safety Liability | Hepatotoxicity Status | hERG Inhibition (IC50) | Long-Term Immunotoxicity Risk |
| Maraviroc | Small Molecule | Hepatotoxicity (Black Box Warning*) | Rare/Idiosyncratic; often confounded | Low Risk (>10 µM) | Low (5-year data confirms no malignancy spike) |
| Aplaviroc | Small Molecule | Severe Hepatotoxicity | High Risk (Terminated Phase 2b) | Moderate | N/A (Discontinued) |
| Vicriviroc | Small Molecule | Malignancy (Initial Signal) | Low Risk | Low Risk | Initial lymphoma signal in Phase 2; cleared in Phase 3 |
| Cenicriviroc | Small Molecule | GI Tolerance | Low Risk (Evaluated for NASH) | Low Risk | Low; Dual CCR2/CCR5 target |
| Leronlimab | Monoclonal Ab | Injection Site Reactions | Negligible (Biologic) | Negligible | Low; No off-target chemical toxicity |
*Note: MVC carries a hepatotoxicity warning, but clinical data suggests this is rare compared to APL. The warning stems largely from caution following the APL failure.
Critical Safety Module: Hepatotoxicity Assessment
The failure of Aplaviroc defined the safety screening paradigm for this class. Unlike direct cytotoxicity, APL-induced liver injury was idiosyncratic, likely involving metabolic activation and bile salt export pump (BSEP) inhibition.
Mechanism of Toxicity: The "Aplaviroc Lesson"
-
Metabolic Activation: APL undergoes bioactivation by CYP3A4 to form reactive metabolites (quinine-methide intermediates) that covalently bind to hepatic proteins.
-
BSEP Inhibition: Accumulation of bile acids leads to cholestatic injury.
-
Differentiation: MVC does not form these reactive intermediates to the same extent, despite also being a CYP3A4 substrate.
Diagram: Hepatotoxicity Pathways in CCR5 Antagonists
The following diagram illustrates the divergence between a safe profile (MVC) and a toxic profile (APL).
Caption: Divergent metabolic pathways distinguishing safe CCR5 antagonists (Maraviroc) from hepatotoxic analogues (Aplaviroc). High reactive metabolite formation and BSEP inhibition drive DILI.
Critical Safety Module: Cardiovascular (hERG Inhibition)
Maraviroc analogues often possess pharmacophores (e.g., basic amines, lipophilic groups) that overlap with the pharmacophore for hERG channel blockade, a surrogate for QT prolongation and Torsades de Pointes.
-
Maraviroc: hERG IC50 > 10 µM (Safe margin).
-
Design Rule: Reducing lipophilicity (cLogP) and avoiding specific basic nitrogen placements in the scaffold correlates with reduced hERG liability in this class.
Experimental Protocols for Safety Validation
To objectively assess a new MVC analogue, the following self-validating protocols must be executed.
Protocol A: High-Content Hepatotoxicity Screening (HCS)
Objective: Detect pre-lethal hepatotoxic signals (mitochondrial stress, phospholipidosis) that simple cell death assays miss.
Reagents:
-
Primary Human Hepatocytes (PHH) - Gold Standard
-
Fluorescent Probes: TMRM (Mitochondrial potential), HCS LipidTOX (Phospholipidosis), Hoechst 33342 (Nuclear).
-
Positive Control: Aplaviroc (10 µM).
-
Negative Control: Maraviroc (10 µM).
Workflow:
-
Seeding: Plate PHH in collagen-coated 96-well plates (25,000 cells/well). Allow 24h recovery.
-
Dosing: Treat cells with the analogue in a 7-point dilution series (0.1 µM – 100 µM) for 72 hours.
-
Critical Step: Include a "Metabolic Activation" arm by adding S9 fraction or ensuring PHH have active CYP3A4.
-
-
Staining:
-
Wash cells with PBS.
-
Incubate with TMRM (100 nM) and LipidTOX (1:1000) for 30 mins at 37°C.
-
-
Imaging: Acquire images using a High-Content Imager (e.g., CellInsight CX7).
-
Analysis:
-
Mitochondrial Health: Calculate mean TMRM intensity in the cytoplasmic region. >20% reduction indicates toxicity.
-
Phospholipidosis: Quantify lipid spot intensity/count.
-
Validation: The assay is valid ONLY if Aplaviroc shows >50% mitochondrial depolarization at 10 µM.
-
Protocol B: Automated Patch Clamp for hERG Liability
Objective: Quantify the safety margin for QT prolongation.
Workflow:
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Setup: Use an automated system (e.g., QPatch or Patchliner).
-
Solutions:
-
Intracellular: 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates hERG).
-
Repolarize to -50 mV for 2s (elicits tail current).
-
Return to -80 mV.
-
-
Dosing: Apply vehicle (0.1% DMSO) for 3 min, then test compound (cumulative concentrations: 0.1, 1, 10, 30 µM).
-
Calculation: % Inhibition = (1 - (Tail Current_drug / Tail Current_vehicle)) * 100.
-
Threshold: An IC50 < 10 µM is a "No-Go" for a best-in-class MVC analogue.
Integrated Safety Assessment Workflow
This flowchart guides the decision-making process for advancing a Maraviroc analogue.
Caption: Step-wise "Go/No-Go" decision tree for evaluating Maraviroc analogues, prioritizing cardiovascular and hepatic safety filters.
References
-
Gulick, R. M., et al. (2008). Maraviroc for Previously Treated Patients with R5 HIV-1 Infection.[1][2][3] New England Journal of Medicine. [Link]
-
Nichols, G., et al. (2008). Hepatotoxicity observed in clinical trials of aplaviroc (GW873140).[4][5] Antimicrobial Agents and Chemotherapy. [Link][6]
-
Hardy, W. D., et al. (2017). Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients. Journal of Acquired Immune Deficiency Syndromes. [Link]
-
Skerlj, R., et al. (2012). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication.[7] ACS Medicinal Chemistry Letters. [Link][7]
-
Friedman, S. L., et al. (2016).[8] Efficacy and safety study of cenicriviroc for the treatment of non-alcoholic steatohepatitis in adult subjects with liver fibrosis: CENTAUR Phase 2b study design. Contemporary Clinical Trials. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficacy and safety study of cenicriviroc for the treatment of non-alcoholic steatohepatitis in adult subjects with liver fibrosis: CENTAUR Phase 2b study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Benzyloxyphenyl Maraviroc
Executive Summary
4-Benzyloxyphenyl Maraviroc is a lipophilic derivative of the CCR5 antagonist Maraviroc.[1] While the parent compound (Maraviroc) is typically categorized within Occupational Exposure Band (OEB) 3 (10–100 µg/m³), this specific derivative presents unique handling challenges. The addition of the benzyloxy group significantly increases the molecule's lipophilicity (LogP), thereby enhancing its potential for dermal absorption and retention in lipid-rich tissues.
Core Safety Directive: Until specific toxicological data confirms otherwise, you must handle this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent to OEB 4 (<10 µg/m³).[2] This "Precautionary Principle" is critical to preventing sensitization and long-term hepatotoxic effects associated with CCR5 antagonists.[1][2]
Part 1: Hazard Characterization & Risk Assessment
Before selecting PPE, you must understand the specific risks driving the protocol.[3]
| Hazard Domain | Specific Concern for this compound | Mechanistic Insight |
| Systemic Toxicity | Hepatotoxicity & Cardiovascular stress | CCR5 antagonists can stress hepatic metabolic pathways.[1][2] Repeated low-level exposure may induce liver enzyme elevation.[1][2] |
| Physical State | Fine Powder / Dust | High electrostatic potential allows particles to disperse and adhere to standard lab coats, creating secondary exposure risks outside the lab. |
| Dermal Risk | Enhanced Permeation | The benzyloxy moiety facilitates transit across the stratum corneum.[1] Standard latex gloves offer insufficient breakthrough protection.[1] |
| OEB Assignment | Default: OEB 4 | Due to lack of specific OEL data, default to the stricter band to ensure containment of <1 µg/m³ TWA (8hr). |
Part 2: The PPE Matrix (Personal Protective Equipment)
This system is designed to provide redundancy.[1] If one barrier fails, the next protects the operator.
Primary Barrier: Engineering Controls (Mandatory)
-
Handling: All weighing, transfer, and solvation must occur inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun inside the hood to prevent powder "fly-out."[1]
Secondary Barrier: Personal Protective Equipment [4][5][6][7][8][9]
| Body Zone | Required PPE Specification | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 (minimum for <10mg quantities) | A PAPR provides positive pressure, preventing inward leakage of potent dusts.[2] N95 is acceptable only if handling minute quantities inside a certified hood.[1] |
| Hand Protection | Double Gloving (Nitrile/Nitrile) | Outer Glove: 5-8 mil Nitrile (Long cuff).[1][2] Inner Glove: 4 mil Nitrile (different color to spot tears).[1] Why: Nitrile offers superior resistance to benzyl-derivatives compared to latex.[1][2] |
| Body Protection | Tyvek® 400 (or equivalent) Coverall | Polyethylene flash-spun fabric prevents dust penetration.[1][2] Standard cotton lab coats are prohibited as they act as a "wick" for dust retention.[1] |
| Footwear | Dedicated Lab Shoes + Shoe Covers | Prevents tracking of API dust into common corridors.[1] |
| Eye/Face | Safety Goggles (Indirect Vent) | Prevents dust entry into mucous membranes.[1] Face shield required if not using a full-face PAPR.[1][2] |
Part 3: Operational Protocols
3.1 Logic Flow: Risk-Based Decision Making
Use this logic tree to determine the necessary containment level before starting work.[1]
Figure 1: Decision Matrix for selecting containment levels based on physical state and quantity.
3.2 Step-by-Step Gowning Protocol (Donning)
Correct donning order is essential to create a seal.
-
Pre-Entry: Remove personal jewelry and outer street clothing.[1]
-
Shoe Covers: Don shoe covers immediately upon entering the gowning airlock.[1]
-
Inner Gloves: Don the first pair of nitrile gloves.[1] Tape the cuff to your inner scrub sleeves if applicable.[1]
-
Tyvek Suit: Step into the coverall. Zipper should be fully closed.[1]
-
Respiratory: Don N95 or PAPR hood.[1] Perform a User Seal Check (negative/positive pressure check) if using a tight-fitting mask.[1][2]
-
Outer Gloves: Don the second pair of nitrile gloves. Crucial: Pull the outer glove cuff over the Tyvek sleeve and tape it securely to create a dust-tight seal.
3.3 Decontamination & Doffing (The Danger Zone)
Most exposure incidents occur during doffing when invisible dust is resuspended.
-
Chemical Decon: While still in the hood, wipe down the outer container of the this compound with a solvent-dampened wipe (e.g., 70% Ethanol) before removing it from the containment zone.
-
Outer Glove Removal: Remove outer gloves inside the laboratory (near the exit) using the "beak method" (pinch and pull) to avoid snapping. Dispose of as hazardous waste.[1]
-
Suit Removal: Unzip the Tyvek suit.[1] Peel it down from the shoulders, turning it inside out as you go.[1] This traps any dust on the exterior inside the bundle.[1]
-
Wash: Wash hands with soap and cool water (hot water opens pores) immediately after removing inner gloves.[1]
Part 4: Waste Disposal & Spill Management
Disposal Strategy
Since this compound is an active pharmaceutical intermediate with high stability:
-
Solids: Must be disposed of in High Heat Incineration bins (Yellow bins in most jurisdictions).[1] Do not landfill.[1]
-
Liquids: Collect in dedicated "Halogenated Organic" or "High Potency" waste streams.[1] Do not pour down the drain.
Spill Response (Powder)
-
Evacuate: Clear the immediate area.
-
Wait: Allow 15 minutes for aerosols to settle.
-
Clean: Do NOT sweep (creates dust).[1]
References
-
Pfizer Inc. (2009).[1][6] Material Safety Data Sheet: Maraviroc Film-Coated Tablets. 6
-
Cayman Chemical. (2024).[1][10] Safety Data Sheet: Maraviroc. 10[2][5][11][12][13][14]
-
PubChem. (2024).[1] Compound Summary: 4-Hydroxyphenyl Maraviroc (Analog Reference).[1][2] National Library of Medicine.[1] Link
-
SafeBridge Consultants. (2023).[1] Potent Compound Safety: Categorization and Handling. (General Industry Standard for OEB 4 Handling).[1]
-
Ansell. (2019).[1] Permeation Breakthrough Times for Chemical Resistant Gloves. 1
Sources
- 1. ansell.com [ansell.com]
- 2. 4-Hydroxyphenyl Maraviroc | C29H41F2N5O2 | CID 46781865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OEB (Occupational Exposure Band) - Hanningfield [hanningfield.com]
- 4. tribioscience.com [tribioscience.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. abmole.com [abmole.com]
- 8. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Maraviroc safety label changes included with US traditional approval | HIV i-Base [i-base.info]
- 13. maraviroc | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Ensuring the safe handling of HPAPIs | Recipharm [recipharm.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
